CCT241533 hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKJUTZIXHTMPC-SSPJITILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-96-9 | |
| Record name | 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
CCT241533 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective CHK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241533 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase in the DNA damage response (DDR) pathway. This technical guide elucidates the mechanism of action of CCT241533, presenting key quantitative data, detailed experimental methodologies, and visual representations of its role in cellular signaling. The primary focus is on its direct interaction with CHK2 and its synergistic effects with PARP inhibitors, highlighting its potential in targeted cancer therapy.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant potency and selectivity for CHK2.[1][2] The cellular response to DNA damage involves a complex network of signaling pathways, with the MRN/ATM/CHK2 pathway being central to the response to double-strand breaks (DSBs).[3] By inhibiting CHK2, CCT241533 disrupts this signaling cascade, which can be exploited therapeutically, particularly in combination with agents that induce DNA damage, such as PARP inhibitors.[3][4]
Core Mechanism of Action
CCT241533 acts as an ATP-competitive inhibitor of CHK2.[2][3][5] X-ray crystallography studies have confirmed that CCT241533 binds directly to the ATP-binding pocket of CHK2.[3][5] This binding prevents the phosphorylation of CHK2's downstream substrates, thereby abrogating its function in the DNA damage response. In human tumor cell lines, CCT241533 has been shown to block CHK2 activity following DNA damage, as evidenced by the inhibition of CHK2 autophosphorylation at serine 516, changes in band-shift mobility, and the prevention of HDMX degradation.[1][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency and Selectivity
| Target | Parameter | Value | Reference |
| CHK2 | IC50 | 3 nM | [1][2][3][5] |
| CHK2 | Ki | 1.16 nM | [1][2][3][5] |
| CHK1 | IC50 | 190 nM | [1] |
| CHK1 | IC50 | 245 nM | [3][5] |
| hERG | IC50 | 22 µM | [1][5] |
Table 2: Cellular Activity (Growth Inhibition)
| Cell Line | Parameter | Value | Reference |
| HT-29 | GI50 | 1.7 µM | [1][5][6] |
| HeLa | GI50 | 2.2 µM | [1][5][6] |
| MCF-7 | GI50 | 5.1 µM | [1][5][6] |
Signaling Pathway
CCT241533 directly impacts the ATM-CHK2 signaling pathway, which is activated in response to DNA double-strand breaks. The following diagram illustrates this pathway and the point of intervention by CCT241533.
Synergistic Action with PARP Inhibitors
While CCT241533 alone does not significantly potentiate the cytotoxicity of many genotoxic agents, it demonstrates a marked synergistic effect with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][3][5] PARP inhibitors trap PARP on DNA, leading to the formation of double-strand breaks during replication. The inhibition of CHK2 by CCT241533 prevents the cell from effectively arresting the cell cycle to repair this damage, leading to increased cell death, particularly in p53 deficient tumor cells.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CCT241533.
In Vitro CHK2 Kinase Assay
Objective: To determine the IC50 of CCT241533 against CHK2.
Materials:
-
Recombinant human CHK2 enzyme
-
ATP
-
Peptide substrate (e.g., a synthetic peptide with a CHK2 recognition motif)
-
This compound
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Radiolabeled ATP ([γ-32P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant CHK2 enzyme, and the peptide substrate.
-
Add the diluted CCT241533 or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP (or just cold ATP for non-radioactive methods).
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol for the detection reagent (e.g., add ADP-Glo™ reagent and measure luminescence).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (SRB Assay)
Objective: To determine the GI50 of CCT241533 in various cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 96 hours).[1]
-
After the incubation period, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and plot against the drug concentration to determine the GI50 value.
Immunoblotting for CHK2 Phosphorylation
Objective: To assess the inhibition of CHK2 autophosphorylation in cells treated with CCT241533.
Materials:
-
Human cancer cell lines
-
DNA damaging agent (e.g., etoposide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK2 (Ser516), anti-total CHK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with CCT241533 or vehicle for a specified time.
-
Induce DNA damage by adding a DNA damaging agent (e.g., etoposide) and incubate for the desired duration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-CHK2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total CHK2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of CHK2. Its mechanism of action, centered on the ATP-competitive inhibition of CHK2, has been robustly demonstrated through in vitro and cellular assays. The synergistic potentiation of PARP inhibitor cytotoxicity by CCT241533 highlights a promising therapeutic strategy for cancers with specific genetic backgrounds, such as p53 deficiency. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
The Discovery and Synthesis of CCT241533 Hydrochloride: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Potent and Selective CHK2 Inhibitor, CCT241533 Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CCT241533, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2] Developed through a structure-based design approach, CCT241533 exhibits exceptional potency and selectivity for CHK2 over other kinases, including the closely related CHK1. This document details the scientific journey from initial concept to the characterization of the hydrochloride salt, offering valuable insights for researchers, scientists, and drug development professionals. Included are detailed experimental protocols, extensive quantitative data, and visualizations of key biological pathways and synthetic workflows to facilitate a deeper understanding of this important research compound.
Discovery of CCT241533: A Structure-Based Approach
The discovery of CCT241533 was driven by a focused, structure-based design strategy aimed at optimizing a series of 2-(quinazolin-2-yl)phenols as ATP-competitive inhibitors of CHK2. The research leveraged X-ray crystallography to visualize the binding of precursor compounds to the ATP pocket of CHK2, guiding the iterative optimization of substituents at multiple positions on the quinazoline scaffold.
This rational design process led to the identification of CCT241533, which demonstrated a significantly improved inhibitory potency and selectivity profile. X-ray crystallography of CCT241533 in complex with CHK2 confirmed its binding mode in the ATP pocket, providing a structural basis for its high affinity.
Quantitative Biological Data
The biological activity of CCT241533 has been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data, showcasing its potency, selectivity, and cellular efficacy.
Table 1: In Vitro Inhibitory Activity of CCT241533
| Target | Assay Type | IC50 (nM) | Ki (nM) |
| CHK2 | Radiometric Kinase Assay | 3 | 1.16 |
| CHK1 | Radiometric Kinase Assay | 190 | - |
Data compiled from multiple sources.[2]
Table 2: Kinase Selectivity Profile of CCT241533
CCT241533 was screened against a panel of 85 kinases at a concentration of 1 µM to assess its selectivity. The results demonstrate a high degree of selectivity for CHK2.
| Kinase | % Inhibition at 1 µM |
| CHK2 | >90% |
| PHK | >80% |
| MARK3 | >80% |
| GCK | >80% |
| MLK1 | >80% |
This table highlights kinases with significant inhibition. For a comprehensive list of all 85 kinases, refer to the supplementary information of the primary publication by Anderson et al. (2011).[1]
Table 3: Cellular Growth Inhibitory Activity of CCT241533
The growth inhibitory effects of CCT241533 were evaluated in various human cancer cell lines using a sulforhodamine B (SRB) assay.
| Cell Line | GI50 (µM) |
| HT-29 (colon carcinoma) | 1.7 |
| HeLa (cervical cancer) | 2.2 |
| MCF-7 (breast cancer) | 5.1 |
Data from Anderson et al., 2011.[1]
Synthesis of this compound
The synthesis of CCT241533 is a multi-step process culminating in the formation of the final compound, which is then converted to its hydrochloride salt for improved solubility and handling. The following is a detailed description of the synthetic route.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4(3H)-one (Intermediate 1)
A mixture of 2-amino-4,5-dimethoxybenzamide and 2-fluoro-6-hydroxybenzaldehyde in an appropriate solvent (e.g., 2-methoxyethanol) is heated at reflux for several hours. Upon cooling, the product precipitates and is collected by filtration, washed, and dried to yield the quinazolinone intermediate.
Step 2: Synthesis of 4-Chloro-2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazoline (Intermediate 2)
Intermediate 1 is treated with a chlorinating agent, such as thionyl chloride, typically in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated at reflux until completion. The excess thionyl chloride is removed under reduced pressure, and the residue is treated with a non-polar solvent to precipitate the product, which is then collected and dried.
Step 3: Synthesis of CCT241533 (Free Base)
To a solution of Intermediate 2 in a suitable solvent like N-methyl-2-pyrrolidone (NMP) is added (3R,4S)-rel-4-amino-α,α-dimethyl-3-pyrrolidinemethanol and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated, and upon completion, the product is isolated by extraction and purified by chromatography.
Step 4: Preparation of this compound
The purified free base of CCT241533 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a solution of hydrogen chloride in an organic solvent (e.g., 4 M HCl in 1,4-dioxane). The resulting precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum to afford this compound as a crystalline solid.
Biological Mechanisms and Signaling Pathways
CCT241533 exerts its biological effects by inhibiting the kinase activity of CHK2, a key transducer kinase in the DNA damage response (DDR) pathway.
CHK2 Signaling Pathway
Caption: The CHK2 signaling pathway in response to DNA damage.
Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2. Activated CHK2 then phosphorylates a range of downstream targets, including p53 and Cdc25A, leading to cell cycle arrest, apoptosis, or DNA repair. CCT241533 inhibits the kinase activity of CHK2, thereby preventing the phosphorylation of its downstream substrates and disrupting the cellular response to DNA damage.
Key Experimental Protocols
CHK2 Kinase Assay (Radiometric)
-
Objective: To determine the in vitro inhibitory activity of CCT241533 against CHK2.
-
Procedure:
-
Recombinant human CHK2 enzyme is incubated with a peptide substrate in a kinase buffer containing ATP and [γ-³³P]ATP.
-
The reaction is initiated and allowed to proceed at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are determined by measuring the enzyme activity at various concentrations of CCT241533.
-
Cellular Growth Inhibition Assay (SRB Assay)
-
Objective: To assess the cytotoxic and/or cytostatic effects of CCT241533 on cancer cell lines.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of CCT241533 and incubated for a specified period (e.g., 96 hours).
-
The cells are then fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B (SRB) dye.
-
The protein-bound dye is solubilized, and the absorbance is measured to determine cell density.
-
GI50 values (the concentration required to inhibit cell growth by 50%) are calculated from the dose-response curves.
-
Immunoblotting for CHK2 Pathway Modulation
-
Objective: To confirm the mechanism of action of CCT241533 in a cellular context by observing changes in the phosphorylation status of CHK2 and its downstream targets.
-
Procedure:
-
Cells are treated with a DNA damaging agent (e.g., etoposide) in the presence or absence of CCT241533.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for total CHK2, phosphorylated CHK2 (e.g., p-CHK2 Thr68), and downstream targets.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
Conclusion
This compound is a highly potent and selective CHK2 inhibitor discovered through a rigorous structure-based design program. Its well-characterized in vitro and cellular activities, coupled with a defined synthetic route, make it an invaluable tool for researchers investigating the role of CHK2 in DNA damage response and cancer biology. This technical guide provides the essential information for its synthesis and application in preclinical research, serving as a foundational resource for further drug development efforts targeting the CHK2 pathway.
References
Unveiling the Precision Target: A Technical Guide to CCT241533 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
CCT241533 hydrochloride is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2][3][4] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of CCT241533, designed to equip researchers and drug development professionals with the comprehensive knowledge required for its application in preclinical studies.
Core Function: Selective Inhibition of CHK2
CCT241533 acts as a highly potent and selective ATP-competitive inhibitor of CHK2.[1][2] Its primary function is to block the catalytic activity of CHK2, thereby disrupting the signaling cascade initiated in response to DNA double-strand breaks.[1][5][6] X-ray crystallography studies have confirmed that CCT241533 binds directly to the ATP pocket of the CHK2 kinase domain.[1][2][5] This targeted inhibition prevents the autophosphorylation of CHK2 at serine 516 (S516), a key marker of its full activation, and subsequently blocks the phosphorylation of its downstream targets.[1][2][3][6]
The remarkable selectivity of CCT241533 for CHK2 over the functionally related kinase CHK1 is a key attribute, minimizing off-target effects and providing a precise tool for dissecting the specific roles of CHK2 in cellular processes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the potency and selectivity of CCT241533.
Table 1: In Vitro Potency and Selectivity of CCT241533
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 3 nM | CHK2 | Radiometric kinase assay | [1][2][3][4] |
| Ki | 1.16 nM | CHK2 | Enzyme kinetics | [1][2][3][4] |
| IC50 | 245 nM | CHK1 | Radiometric kinase assay | [1] |
| Selectivity (CHK1/CHK2) | ~82-fold | - | - | [1] |
Table 2: Cellular Activity of CCT241533 in Human Tumor Cell Lines
| Cell Line | Growth Inhibitory IC50 (GI50) | Assay Type | Reference |
| HT-29 (colorectal carcinoma) | 1.7 µM | Sulforhodamine B (SRB) assay | [1][2] |
| HeLa (cervical cancer) | 2.2 µM | Sulforhodamine B (SRB) assay | [1][2] |
| MCF-7 (breast adenocarcinoma) | 5.1 µM | Sulforhodamine B (SRB) assay | [1][2] |
Mechanism of Action and Signaling Pathway
Upon DNA damage, particularly double-strand breaks, the MRN complex (MRE11-RAD50-NBS1) recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.[5] ATM then phosphorylates CHK2 on threonine 68 (T68), leading to CHK2 dimerization and subsequent autophosphorylation, resulting in its full activation.[1][5] Activated CHK2 phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[5]
CCT241533, by competitively binding to the ATP pocket of CHK2, prevents its kinase activity. This leads to the inhibition of CHK2 autophosphorylation at S516 and the subsequent phosphorylation of its substrates, thereby abrogating its function in the DNA damage response.[1][2][3][6]
Key Experimental Findings: Potentiation of PARP Inhibitors
A pivotal function of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][5][6] While CCT241533 alone exhibits modest cytotoxic effects, its combination with PARP inhibitors leads to a synergistic increase in cancer cell death, particularly in p53-defective tumor cells.[1][5] This potentiation is attributed to the inhibition of CHK2-mediated DNA repair pathways that are activated in response to PARP inhibitor-induced DNA damage.[1][6]
Conversely, studies have shown that CCT241533 does not significantly potentiate the cytotoxicity of several conventional genotoxic agents, such as bleomycin and etoposide.[1] This differential effect underscores the specific interplay between CHK2 and PARP inhibition in cancer therapy.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for CHK2 Activation
Objective: To assess the inhibitory effect of CCT241533 on CHK2 activation by measuring the phosphorylation status of CHK2.
Methodology:
-
Cell Culture and Treatment:
-
Culture human tumor cell lines (e.g., HT-29, HeLa) in appropriate media.
-
Treat cells with a DNA damaging agent (e.g., 50 µM etoposide for 5 hours) in the presence or absence of varying concentrations of CCT241533.[1]
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total CHK2, phospho-CHK2 (S516), and phospho-CHK2 (T68) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cytotoxicity and Potentiation Assays
Objective: To determine the growth inhibitory effects of CCT241533 alone and in combination with other agents.
Methodology:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Incubation:
-
Cell Viability Measurement (SRB Assay):
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with Sulforhodamine B (SRB) dye.
-
Wash and solubilize the dye.
-
Measure the absorbance at 570 nm to determine cell viability.
-
-
Data Analysis:
Conclusion
This compound is a powerful research tool for investigating the role of CHK2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it an invaluable asset for target validation and preclinical studies. The synergistic interaction of CCT241533 with PARP inhibitors highlights a promising therapeutic strategy for the treatment of specific cancer types, warranting further investigation in the field of drug development. This guide provides a foundational understanding for researchers to effectively utilize CCT241533 in their scientific endeavors.
References
- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] CHK2 kinase in the DNA damage response and beyond | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
CCT241533 Hydrochloride: A Technical Guide to its Interaction with Checkpoint Kinase 2 (CHK2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective ATP-competitive inhibitor, CCT241533 hydrochloride, and its interaction with its primary protein target, Checkpoint Kinase 2 (CHK2). This document details the compound's binding affinity, its mechanism of action within the DNA damage response pathway, and relevant experimental protocols for its study.
Core Target Interaction and Potency
This compound is a highly potent and selective inhibitor of CHK2, a critical serine/threonine kinase involved in the cellular response to DNA double-strand breaks.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the CHK2 enzyme.[1][3][4] X-ray crystallography has confirmed this binding mode.[1][2][3][5]
Quantitative Analysis of this compound Activity
The inhibitory activity of CCT241533 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of CCT241533
| Target | Assay Type | Parameter | Value | Reference |
| CHK2 | Enzyme Assay | IC50 | 3 nM | [1][3][4][5] |
| CHK2 | - | Ki | 1.16 nM | [1][3][4][5] |
| CHK1 | Enzyme Assay | IC50 | 245 nM | [1][6] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Cellular Growth Inhibitory Activity of CCT241533
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| HT-29 | SRB Assay | GI50 | 1.7 | [1][3] |
| HeLa | SRB Assay | GI50 | 2.2 | [1][3] |
| MCF-7 | SRB Assay | GI50 | 5.1 | [1][3] |
GI50: Growth inhibitory concentration causing 50% reduction in cell growth. SRB: Sulforhodamine B.
Table 3: Selectivity Profile of CCT241533
| Kinase | % Inhibition at 1 µM CCT241533 | Reference |
| PHK | >80% | [1] |
| MARK3 | >80% | [1] |
| GCK | >80% | [1] |
| MLK1 | >80% | [1] |
Results from a screen against 85 different kinases.[1]
Mechanism of Action and Signaling Pathway
CCT241533 exerts its effect by inhibiting the function of CHK2 within the DNA damage response (DDR) pathway. In response to DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates CHK2 at threonine 68 (T68).[1] This initial phosphorylation event leads to CHK2 dimerization and subsequent autophosphorylation at sites including serine 516 (S516), resulting in full kinase activation.[1] Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1] Key substrates include CDC25 phosphatases, p53, and BRCA1.[1]
CCT241533 blocks the catalytic activity of CHK2, thereby preventing the phosphorylation of its downstream targets.[1] This is evidenced by the inhibition of CHK2 autophosphorylation at S516 and the prevention of HDMX degradation, a known CHK2 substrate.[1][3][5] A significant application of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] Inhibition of CHK2 by CCT241533 abolishes the PARP inhibitor-induced activation of CHK2, leading to enhanced cancer cell death, particularly in p53-deficient tumors.[1]
Figure 1. CCT241533 Inhibition of the CHK2 Signaling Pathway.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the interaction of CCT241533 with its target protein.
In Vitro CHK2 Kinase Assay
This assay is used to determine the direct inhibitory effect of CCT241533 on the enzymatic activity of recombinant CHK2.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant CHK2 enzyme, a suitable kinase substrate (e.g., a peptide with a CHK2 recognition motif), and ATP.
-
Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding radiolabeled [γ-³²P]ATP or using a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay). Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, measure the light output which is proportional to the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the CCT241533 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2. Workflow for an In Vitro CHK2 Kinase Assay.
Western Blotting for Cellular CHK2 Activity
This method is used to assess the effect of CCT241533 on CHK2 activity within a cellular context by measuring the phosphorylation status of CHK2 and its downstream targets.
Methodology:
-
Cell Culture and Treatment: Culture human tumor cell lines (e.g., HT-29, HeLa, MCF-7) to a suitable confluency.
-
Induction of DNA Damage: Treat cells with a DNA damaging agent (e.g., etoposide, bleomycin) to activate the ATM-CHK2 pathway.
-
Inhibitor Treatment: Co-treat or pre-treat the cells with various concentrations of this compound.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for total CHK2, phosphorylated CHK2 (pS516, pT68), and other relevant proteins (e.g., HDMX, GAPDH as a loading control).
-
Detection: Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Analyze the band intensities to determine the effect of CCT241533 on the phosphorylation of CHK2 and the levels of its downstream targets.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay measures the cytotoxic and cytostatic effects of CCT241533 on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 96 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing: Wash away the unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI50 value.
This technical guide provides a comprehensive summary of the interaction between this compound and its primary target, CHK2. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
CCT241533 Hydrochloride: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3] CHK2 is a key transducer in the ATM-mediated signaling pathway, which is activated in response to DNA double-strand breaks (DSBs).[1][3] Upon activation, CHK2 phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis.[4] This technical guide provides an in-depth overview of the mechanism of action of CCT241533, its effects on cellular processes, and its synergistic relationship with PARP inhibitors, supported by quantitative data and detailed experimental protocols.
Mechanism of Action and Cellular Effects
CCT241533 binds to the ATP pocket of CHK2, effectively inhibiting its kinase activity.[1][2][3] This inhibition has been demonstrated through both biochemical assays and in cellular contexts. In response to DNA damage, CCT241533 blocks CHK2 autophosphorylation at serine 516, a key marker of its activation.[1][2][3] Furthermore, it prevents the phosphorylation-induced mobility shift of CHK2 on immunoblots and inhibits the degradation of HDMX, a known downstream target of CHK2.[1][2]
A significant finding is that while CCT241533 does not potentiate the cytotoxicity of various genotoxic agents such as etoposide, bleomycin, or gemcitabine, it demonstrates strong synergistic effects with poly(ADP-ribose) polymerase (PARP) inhibitors.[1][3][5] This synergy is attributed to the role of CHK2 in promoting homologous recombination (HR), a major DNA repair pathway.[1][4] By inhibiting CHK2, CCT241533 impairs HR, rendering cancer cells, particularly those with p53 deficiencies, highly susceptible to the cytotoxic effects of PARP inhibitors.[1] This combined inhibition leads to an accumulation of unrepaired DNA damage and subsequent cell death.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the potency, selectivity, and cellular activity of this compound.
| Parameter | Value | Notes | Reference |
| CHK2 IC50 | 3 nM | In vitro biochemical assay | [1][2][3] |
| CHK2 Ki | 1.16 nM | In vitro biochemical assay | [2] |
| CHK1 IC50 | 245 nM | In vitro biochemical assay | [2] |
| Selectivity (CHK1/CHK2) | ~80-fold | [2] |
Table 1: In Vitro Kinase Inhibitory Activity of CCT241533
| Cell Line | GI50 (µM) | Assay | Reference |
| HT-29 (colon carcinoma) | 1.7 | SRB | [1] |
| HeLa (cervical cancer) | 2.2 | SRB | [1] |
| MCF-7 (breast cancer) | 5.1 | SRB | [1] |
Table 2: Growth Inhibitory Activity of CCT241533 in Human Cancer Cell Lines
| Cell Line | PARP Inhibitor | Potentiation Index (PI) | Assay | Reference |
| HeLa | Olaparib | >1 (Significant Potentiation) | SRB | [1] |
| HT-29 | AG14447 | >1 (Significant Potentiation) | SRB | [1] |
Table 3: Synergistic Activity of CCT241533 with PARP Inhibitors Note: The potentiation index (PI) is calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with CCT241533. A PI > 1 indicates potentiation.[2]
Signaling Pathways and Experimental Workflows
DNA Damage Response and CHK2 Inhibition by CCT241533
Caption: ATM-CHK2 signaling pathway in response to DNA double-strand breaks and its inhibition by CCT241533.
Synergy of CCT241533 with PARP Inhibitors
Caption: Proposed mechanism for the synthetic lethality of CCT241533 and PARP inhibitors.
Experimental Workflow for Assessing Synergy
Caption: General experimental workflow for evaluating the synergistic effects of CCT241533 and PARP inhibitors.
Experimental Protocols
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the growth inhibitory effects of CCT241533 alone and in combination with other agents.
-
Cell Plating: Seed cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of CCT241533, a PARP inhibitor, or a combination of both. For combination studies, a fixed concentration of CCT241533 (e.g., at its GI50) can be used with varying concentrations of the PARP inhibitor.
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. The GI50 (concentration causing 50% growth inhibition) is determined from dose-response curves.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment.
-
Cell Plating: Seed a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with CCT241533 and/or a PARP inhibitor for a specified duration (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a mixture of methanol and acetic acid (3:1), and then stain with 0.5% crystal violet in methanol.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. The SF is the ratio of the PE of the treated cells to the PE of the control cells.
Western Blotting for CHK2 Phosphorylation and HDMX Levels
This method is used to confirm the on-target activity of CCT241533 in cells.
-
Cell Lysis: Treat cells with a DNA damaging agent (e.g., etoposide) in the presence or absence of CCT241533. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CHK2 (Ser516), total CHK2, HDMX, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
CCT241533 Hydrochloride: A Selective CHK2 Inhibitor for Advancing Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Activated by DNA double-strand breaks, CHK2 orchestrates cell cycle arrest, DNA repair, and apoptosis to maintain genomic integrity.[1] Its position as a key regulator in the DDR makes it a compelling target for therapeutic intervention in oncology. CCT241533 hydrochloride is a potent and highly selective, ATP-competitive inhibitor of CHK2, demonstrating significant potential as a tool for both basic research and as a component of novel anti-cancer strategies.[2][3] This technical guide provides a comprehensive overview of CCT241533, including its biochemical and cellular activity, the CHK2 signaling pathway, and detailed experimental protocols for its characterization.
Data Presentation
Biochemical and Cellular Activity of CCT241533
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular effects.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Ki (nM) | Selectivity (CHK1/CHK2 IC50 Ratio) |
| CHK2 | 3[2][3] | 1.16[2] | ~82-fold[3] |
| CHK1 | 190-245[2][3] | Not Reported |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM CCT241533)
| Kinase | % Inhibition |
| CHK2 | >80 |
| PHK | >80 |
| MARK3 | >80 |
| GCK | >80 |
| MLK1 | >80 |
| 80 other kinases | <80 |
Data from a screen of 85 kinases.[4]
Table 3: Cellular Activity of CCT241533
| Cell Line | GI50 (µM) |
| HT-29 | 1.7[2] |
| HeLa | 2.2[2] |
| MCF-7 | 5.1[2] |
Signaling Pathways and Experimental Workflows
CHK2 Signaling Pathway in Response to DNA Damage
DNA double-strand breaks (DSBs) trigger the activation of Ataxia-Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates CHK2 at Threonine 68 (Thr68), leading to CHK2 dimerization and autophosphorylation at sites such as Serine 516 (S516), resulting in its full activation.[5] Activated CHK2 then phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis.
Experimental Workflow for Characterizing CCT241533
The characterization of a selective CHK2 inhibitor like CCT241533 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular mechanism of action.
Experimental Protocols
In Vitro CHK2 Kinase Assay (Radiometric)
This assay measures the ability of CCT241533 to inhibit the phosphorylation of a substrate peptide by recombinant CHK2.
Materials:
-
Recombinant human CHK2 enzyme
-
This compound
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate peptide (e.g., CHKtide)
-
[γ-³²P]ATP
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of CCT241533 in kinase assay buffer.
-
In a reaction tube, combine the recombinant CHK2 enzyme, the substrate peptide, and the diluted CCT241533 or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition of CHK2 activity at each CCT241533 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assays
Cell Culture and Treatment:
-
Human cancer cell lines (e.g., HT-29, HeLa, MCF-7) are cultured in appropriate media and conditions.
-
To induce DNA damage and CHK2 activation, cells are treated with a DNA-damaging agent such as etoposide (e.g., 50 µM for 5 hours).[4]
-
For inhibitor studies, cells are pre-incubated with varying concentrations of CCT241533 for 1 hour before the addition of the DNA-damaging agent.
Western Blot Analysis for CHK2 Phosphorylation and HDMX Degradation: This assay assesses the ability of CCT241533 to inhibit CHK2 activity in a cellular context by measuring the phosphorylation of CHK2 and the degradation of its downstream target, HDMX.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-p-CHK2 (Ser516)
-
Rabbit anti-p-CHK2 (Thr68)
-
Mouse or Rabbit anti-total CHK2
-
Anti-HDMX antibody
-
Loading control antibody (e.g., anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse the cell pellets and determine the protein concentration of each lysate.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Sulforhodamine B (SRB) Cytotoxicity Assay: This assay determines the growth inhibitory effects of CCT241533 on cancer cell lines.[6][7][8][9][10]
Materials:
-
Adherent cancer cell lines
-
This compound
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of CCT241533 for a specified period (e.g., 96 hours).
-
Fix the cells by adding cold TCA and incubating at 4°C for 1 hour.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.
Potentiation Assay: This assay evaluates the ability of CCT241533 to enhance the cytotoxicity of other anti-cancer agents, such as PARP inhibitors.[2]
Procedure:
-
Cells are treated with a fixed, non-toxic concentration of CCT241533 in combination with increasing concentrations of a PARP inhibitor.
-
Cell viability is assessed using the SRB assay after a 96-hour incubation.
-
The GI50 of the PARP inhibitor is determined in the presence and absence of CCT241533.
-
A potentiation index (PI) is calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with CCT241533. A PI greater than 1 indicates potentiation.
Conclusion
This compound is a powerful research tool for elucidating the complex roles of CHK2 in the DNA damage response and other cellular processes. Its high potency and selectivity make it an excellent candidate for further investigation as a potential therapeutic agent, particularly in combination with DNA-damaging agents and PARP inhibitors. The detailed data and protocols provided in this guide are intended to facilitate the effective use of CCT241533 in advancing our understanding of cancer biology and developing novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 8. scispace.com [scispace.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
An In-depth Technical Guide to CCT241533 Hydrochloride: A Potent and Selective CHK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and in vitro efficacy. Detailed experimental protocols for key assays and visualizations of the CHK2 signaling pathway and experimental workflows are provided to support further research and development of this compound.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with the chemical formula C₂₃H₂₇FN₄O₄ · HCl.[1] Its structure is characterized by a quinazoline core.
| Property | Value | Reference |
| Chemical Name | (3R,4S)-rel-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol, monohydrochloride | [1] |
| Molecular Formula | C₂₃H₂₇FN₄O₄ · HCl | [1] |
| Molecular Weight | 478.95 g/mol | [2] |
| CAS Number | 1431697-96-9 | [3] |
| Appearance | Crystalline solid | [1] |
| SMILES | FC1=CC(C2=NC(N[C@@H]3CNC[C@H]3C(C)(O)C)=C(C=C(OC)C(OC)=C4)C4=N2)=C(O)C=C1.Cl | [1] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
CCT24153_3 is an ATP-competitive inhibitor of CHK2.[2][4] X-ray crystallography has confirmed that CCT241533 binds to the ATP pocket of CHK2.[4] By occupying the ATP binding site, CCT241533 prevents the phosphorylation of CHK2 substrates, thereby inhibiting its kinase activity. This leads to the disruption of the DNA damage response pathway, affecting processes such as cell cycle arrest and DNA repair.
In Vitro Biological Activity
Kinase Inhibitory Potency and Selectivity
CCT241533 is a highly potent inhibitor of CHK2 with a reported IC₅₀ of 3 nM and a Kᵢ of 1.16 nM.[3][4] It exhibits significant selectivity for CHK2 over the closely related kinase CHK1 (IC₅₀ = 190-245 nM), with a selectivity ratio of approximately 63- to 80-fold.[4][5] In a broader kinase panel screen, CCT241533 showed minimal cross-reactivity at a concentration of 1 µM.[4][5]
| Target | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| CHK2 | 3 | 1.16 | [3][4] |
| CHK1 | 190 - 245 | - | [4][5] |
Cellular Activity
CCT241533 effectively inhibits CHK2 activity in human tumor cell lines in response to DNA damage. This has been demonstrated by the inhibition of CHK2 autophosphorylation at Serine 516.[4]
Cytotoxicity and Potentiation of PARP Inhibitors
The growth inhibitory activity (GI₅₀) of CCT241533 has been evaluated in several cancer cell lines. Furthermore, CCT241533 has been shown to significantly potentiate the cytotoxic effects of Poly (ADP-ribose) polymerase (PARP) inhibitors.[4][5]
| Cell Line | GI₅₀ (µM) | Reference |
| HT-29 (Colon Cancer) | 1.7 | [4] |
| HeLa (Cervical Cancer) | 2.2 | [4] |
| MCF-7 (Breast Cancer) | 5.1 | [4] |
Signaling Pathways and Experimental Workflows
CHK2 Signaling Pathway in DNA Damage Response
Upon DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2 at Threonine 68 (Thr68). This phosphorylation event is a critical step for CHK2 activation, leading to its dimerization and autophosphorylation. Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cellular responses, including cell cycle arrest (via p53 and Cdc25A/C) and DNA repair (via BRCA1). CCT241533 inhibits the kinase activity of CHK2, thereby blocking these downstream signaling events.
Caption: CHK2 signaling pathway upon DNA damage and its inhibition by CCT241533.
Experimental Workflow for Evaluating CCT241533 Efficacy
A typical workflow to assess the efficacy of a CHK2 inhibitor like CCT241533 involves a series of in vitro and cell-based assays.
Caption: General experimental workflow for the in vitro and cellular evaluation of CCT241533.
Experimental Protocols
Recombinant CHK2 Kinase Assay for IC₅₀ Determination
This protocol provides a general framework for determining the IC₅₀ of CCT241533 against recombinant CHK2.
Materials:
-
Recombinant human CHK2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Peptide substrate for CHK2 (e.g., a derivative of the Cdc25C peptide)
-
ATP solution
-
This compound (dissolved in 100% DMSO)
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of CCT241533 in kinase buffer with a fixed percentage of DMSO.
-
Add diluted CCT241533 or vehicle (DMSO control) to the assay plate.
-
Add the CHK2 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near its Kₘ for CHK2.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each CCT241533 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 96 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry completely.
-
Stain the cells by adding 0.4% SRB solution to each well and incubating for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well and shaking for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.
Western Blot for CHK2 Phosphorylation
This protocol is for detecting the phosphorylation of CHK2 at Thr68 in response to DNA damage and its inhibition by CCT241533.
Materials:
-
Human cancer cell lines
-
DNA damaging agent (e.g., Etoposide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-CHK2 (Thr68) and Mouse or Rabbit anti-total CHK2.
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with CCT241533 or vehicle for 1 hour.
-
Induce DNA damage by treating with a DNA damaging agent for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CHK2 (Thr68) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total CHK2 as a loading control.
-
Quantify the band intensities to determine the relative levels of CHK2 phosphorylation.
Conclusion
This compound is a highly potent and selective inhibitor of CHK2 with demonstrated in vitro and cellular activity. Its ability to inhibit CHK2 in response to DNA damage and to potentiate the effects of PARP inhibitors makes it a valuable research tool for elucidating the role of CHK2 in cancer biology and a potential candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full potential of this compound.
References
- 1. researchportal.sckcen.be [researchportal.sckcen.be]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CCT241533 Hydrochloride: A Technical Guide to a Potent CHK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CCT241533 hydrochloride, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2). This document covers its chemical properties, suppliers, mechanism of action, and key experimental data and protocols relevant to its application in cancer research and drug development.
Core Compound Information
This compound is a small molecule inhibitor that targets the ATP-binding pocket of CHK2, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Its systematic name is (3R,4S)-rel-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol, monohydrochloride.
CAS Number: 1431697-96-9
Commercial Suppliers
This compound is available from various chemical suppliers catering to the research community. Researchers are advised to request certificates of analysis to ensure the purity and identity of the compound. Potential suppliers include:
-
Cayman Chemical
-
MedChemExpress
-
Selleck Chemicals
-
ApexBio
-
Molnova
Quantitative Data Summary
The following table summarizes the key in vitro and cellular activities of CCT241533.
| Parameter | Value | Cell Lines/System | Reference |
| CHK2 IC₅₀ | 3 nM | Recombinant CHK2 enzyme assay | [1][2] |
| CHK1 IC₅₀ | 190 nM - 245 nM | Recombinant CHK1 enzyme assay | [1] |
| Selectivity (CHK1/CHK2) | ~63-80 fold | [1] | |
| Ki | 1.16 nM | Recombinant CHK2 enzyme assay | |
| Cellular GI₅₀ (HT-29) | 1.7 µM | 96-hour SRB assay | [1] |
| Cellular GI₅₀ (HeLa) | 2.2 µM | 96-hour SRB assay | [1] |
| Cellular GI₅₀ (MCF-7) | 5.1 µM | 96-hour SRB assay | [1] |
Mechanism of Action and Signaling Pathways
CCT241533 acts as an ATP-competitive inhibitor of CHK2.[2] In response to DNA double-strand breaks (DSBs), the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates CHK2 at Threonine 68, leading to CHK2 dimerization and full activation through autophosphorylation.[3] Activated CHK2 then phosphorylates a range of downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.[4]
By inhibiting CHK2, CCT241533 prevents these downstream signaling events. This is particularly relevant in cancer therapy, as many tumors have defects in the p53 pathway, making them reliant on checkpoints like CHK2 for survival after DNA damage.
A significant application of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP inhibitors trap PARP on DNA, leading to the formation of DSBs during replication. In response, cells activate CHK2. Inhibition of this CHK2-mediated survival signal by CCT241533 leads to increased cell death in cancer cells treated with PARP inhibitors.[1][2]
Below are diagrams illustrating the CHK2 signaling pathway and the proposed mechanism of CCT241533's synergistic action with PARP inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on published studies and should be adapted as necessary for specific experimental conditions.
Western Blot Analysis of CHK2 Activation
This protocol is for assessing the phosphorylation status of CHK2 in response to DNA damage and inhibition by CCT241533.
1. Cell Culture and Treatment:
-
Seed human cancer cell lines (e.g., HT-29, HeLa) in appropriate culture medium.
-
Treat cells with a DNA damaging agent (e.g., 50 µM etoposide for 5 hours) in the presence or absence of varying concentrations of CCT241533 (e.g., 0.5 µM to 20 µM).[1]
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
4. Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Total CHK2
-
Phospho-CHK2 (Thr68)
-
Phospho-CHK2 (Ser516)
-
GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
PARP Inhibitor Potentiation Assays
These assays are used to quantify the synergistic cytotoxic effect of CCT241533 and PARP inhibitors.
1. Sulforhodamine B (SRB) Assay (96-hour growth inhibition):
-
Seed cells (e.g., HeLa, HT-29) in 96-well plates and allow them to attach overnight.
-
Treat cells with a fixed concentration of CCT241533 (at its GI₅₀ value for the specific cell line) in combination with a serial dilution of a PARP inhibitor (e.g., olaparib, AG14447).[1]
-
Include controls for untreated cells, CCT241533 alone, and PARP inhibitor alone.
-
Incubate for 96 hours.
-
Fix cells with trichloroacetic acid (TCA), stain with SRB dye, and measure absorbance to determine cell viability.
-
Calculate the Potentiation Index (PI) as the ratio of the GI₅₀ of the PARP inhibitor alone to the GI₅₀ of the PARP inhibitor in combination with CCT241533. A PI > 1 indicates potentiation.[1]
2. Colony Formation Assay (Long-term survival):
-
Seed a low density of cells in 6-well plates.
-
Treat with CCT241533 and/or a PARP inhibitor as described for the SRB assay.
-
After 24 hours, replace the drug-containing medium with fresh medium.
-
Allow cells to grow for 7-14 days until visible colonies form.
-
Fix and stain colonies with crystal violet.
-
Count the number of colonies to determine the surviving fraction.
This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. For further details, it is recommended to consult the primary literature cited.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
CCT241533 Hydrochloride: A Potent and Selective CHK2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 hydrochloride is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the cellular response to DNA damage.[1] This technical guide provides a comprehensive overview of the inhibitory activity of CCT241533, detailed experimental protocols for its characterization, and insights into its mechanism of action within the CHK2 signaling pathway.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against CHK2 has been well-characterized, demonstrating high affinity and selectivity. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key metrics that quantify its efficacy.
| Parameter | Value | Target | Notes |
| IC50 | 3 nM | CHK2 | Half-maximal inhibitory concentration.[1][2][3][4][5][6] |
| Ki | 1.16 nM | CHK2 | Equilibrium dissociation constant, indicating binding affinity.[1][2][3][4][5] |
| IC50 | 190 nM | CHK1 | Demonstrates 63-fold selectivity for CHK2 over CHK1.[2] |
| IC50 | 245 nM | CHK1 | Demonstrates ~80-fold selectivity for CHK2 over CHK1.[7] |
In addition to its biochemical potency, CCT241533 exhibits growth inhibitory effects in various human tumor cell lines:
| Cell Line | GI50 (Growth Inhibitory IC50) |
| HT-29 (colon cancer) | 1.7 µM[2] |
| HeLa (cervical cancer) | 2.2 µM[2] |
| MCF-7 (breast cancer) | 5.1 µM[2] |
CHK2 Signaling Pathway and Mechanism of Action of CCT241533
CHK2 is a key transducer kinase in the DNA damage response (DDR) pathway, primarily activated by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks (DSBs). Upon activation, CHK2 phosphorylates a range of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis.
CCT241533, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CHK2, preventing the phosphorylation of its downstream targets. This inhibition is particularly significant in cancer therapy, as it can potentiate the cytotoxicity of other DNA-damaging agents, such as PARP inhibitors. By inhibiting CHK2, CCT241533 prevents the phosphorylation of BRCA1, a key protein in homologous recombination (HR) repair of DSBs. This impairment of HR, in combination with PARP inhibition of base excision repair, leads to synthetic lethality in cancer cells.
Caption: CHK2 signaling pathway and the inhibitory action of CCT241533.
Experimental Protocols
In Vitro CHK2 Kinase Assay for IC50 Determination
This protocol describes a representative in vitro kinase assay to determine the IC50 value of CCT241533 against recombinant CHK2. This assay measures the phosphorylation of a peptide substrate by CHK2 in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human CHK2 enzyme
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
CHK2 peptide substrate (e.g., a synthetic peptide containing the CHK2 recognition motif)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant CHK2 enzyme and the peptide substrate in kinase buffer to their optimal concentrations.
-
Assay Reaction:
-
Add the diluted CCT241533 or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the diluted CHK2 enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be close to its Km value for CHK2.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of CHK2 inhibition for each concentration of CCT241533 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Caption: Workflow for in vitro CHK2 kinase IC50 determination.
Sulforhodamine B (SRB) Assay for Cellular Growth Inhibition (GI50)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for assessing the growth inhibitory effects of compounds on adherent cell lines.
Materials:
-
Adherent tumor cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach and grow for 24 hours.
-
Compound Treatment: Add serial dilutions of CCT241533 to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.
-
Data Analysis: Subtract the background OD (no-cell control) from all readings. Calculate the percentage of cell growth inhibition for each concentration of CCT241533 relative to the vehicle control. Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Conclusion
This compound is a highly potent and selective inhibitor of CHK2, a key kinase in the DNA damage response pathway. Its ability to abrogate CHK2 activity makes it a valuable research tool for dissecting the complexities of DNA repair and cell cycle control. Furthermore, its synergistic effect with PARP inhibitors highlights its potential as a therapeutic agent in oncology. The detailed protocols and pathway information provided in this guide serve as a comprehensive resource for researchers and drug development professionals working with this promising compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. apexbt.com [apexbt.com]
- 7. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Kinase Assay of CCT241533 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro kinase assay protocols for CCT241533 hydrochloride, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2). This document details the methodologies for assessing its inhibitory activity and selectivity, presents key quantitative data, and visualizes the relevant experimental workflows and signaling pathways.
Introduction to this compound
CCT241533 is a small molecule inhibitor that has been identified as a highly potent and selective agent against CHK2, a critical serine/threonine kinase involved in the DNA damage response pathway.[1] As an ATP-competitive inhibitor, CCT241533 binds to the ATP pocket of the CHK2 enzyme, preventing the phosphorylation of its downstream substrates.[1][2][3] Its ability to potentiate the cytotoxicity of PARP inhibitors makes it a compound of significant interest in oncology research.[1][3] This guide focuses on the in vitro biochemical assays used to characterize its potency and selectivity.
Quantitative Inhibitory Profile
The inhibitory activity of CCT241533 is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki).
Table 1: Potency of CCT241533 against Target Kinase
| Target | Parameter | Value | Assay Type |
| CHK2 | IC50 | 3 nM | Radiometric |
| CHK2 | Ki | 1.16 nM | Radiometric |
Data sourced from multiple references.[2][3][4][5]
Table 2: Kinase Selectivity Profile of CCT241533
CCT241533 demonstrates high selectivity for CHK2. When screened against a panel of 85 kinases at a concentration of 1 µM, it showed minimal cross-reactivity.[1][3]
| Off-Target Kinase | % Inhibition at 1 µM CCT241533 | IC50 (nM) | Selectivity Fold (vs. CHK2) |
| CHK1 | - | 190 - 245 | ~63-80 |
| PHK | >80% | Not Reported | Not Reported |
| MARK3 | >80% | Not Reported | Not Reported |
| GCK | >80% | Not Reported | Not Reported |
| MLK1 | >80% | Not Reported | Not Reported |
Data indicates high selectivity over the closely related CHK1 kinase and identifies a few other kinases that are inhibited at higher concentrations.[2][3][4]
Experimental Protocols: In Vitro Kinase Assay
The primary method for determining the biochemical potency of CCT241533 is the radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Radiometric Kinase Assay for CHK2
This protocol outlines a standard procedure for measuring the IC50 of CCT241533 against recombinant CHK2.
Materials and Reagents:
-
Kinase: Recombinant human CHK2 enzyme.
-
Substrate: A suitable peptide substrate for CHK2 (e.g., a synthetic peptide derived from a known CHK2 target like Cdc25C).
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions.
-
Radiolabeled ATP: [γ-³³P]ATP.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA at an appropriate pH.
-
ATP: Unlabeled ATP for achieving the desired final concentration (often near the Km for ATP).
-
Reaction Plates: 96-well or 384-well plates.
-
Detection System: Scintillation counter or phosphorimager.
Protocol:
-
Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting concentration for the dilution series might be 10 µM.
-
Assay Plate Setup: Add a small volume (e.g., 2.5 µL) of the diluted CCT241533 or DMSO (for control wells) to the wells of the reaction plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant CHK2 enzyme, and the peptide substrate.
-
Initiate Reaction: Add the kinase reaction mixture to each well. Allow the inhibitor and enzyme to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to each well. The final ATP concentration should be optimized for the specific assay conditions.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-120 minutes), ensuring the reaction proceeds within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid or EDTA.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the un-incorporated [γ-³³P]ATP is washed away.
-
Detection: After washing and drying the filter mat, quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each CCT241533 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro radiometric kinase assay used to determine the potency of CCT241533.
CHK2 Signaling Pathway Context
CCT241533 inhibits CHK2, a key transducer in the DNA damage response pathway. Understanding this pathway provides context for the inhibitor's mechanism of action.
Conclusion
This compound is a potent and highly selective inhibitor of CHK2, as demonstrated by rigorous in vitro kinase assays. The radiometric assay described provides a robust method for quantifying its inhibitory activity. The high selectivity, evidenced by broad kinase panel screening, underscores its utility as a chemical probe for studying CHK2 function and as a potential therapeutic agent, particularly in combination with DNA-damaging agents or PARP inhibitors. The protocols and data presented herein serve as a foundational guide for researchers investigating CCT241533 and the broader field of CHK2 inhibition.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
CCT241533 Hydrochloride: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response (DDR) pathway.[1][2][3] With an IC50 of 3 nM and a Ki of 1.16 nM, this small molecule provides a valuable tool for investigating the role of CHK2 in cell cycle checkpoints, DNA repair, and apoptosis.[1][2][3][4] Notably, CCT241533 has been shown to potentiate the cytotoxic effects of PARP inhibitors in cancer cell lines, suggesting its potential in combination therapies.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including cytotoxicity assessment, analysis of CHK2 inhibition, and evaluation of synergistic effects with other anti-cancer agents.
Mechanism of Action
CCT241533 binds to the ATP pocket of CHK2, preventing its activation and downstream signaling in response to DNA double-strand breaks.[1][3][5] This inhibition is demonstrated by a reduction in CHK2 autophosphorylation at serine 516 (S516) and subsequent cellular effects.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro potencies and cellular activities of this compound.
| Parameter | Value | Notes |
| CHK2 IC50 | 3 nM | In vitro kinase assay[1][2][3][5] |
| CHK2 Ki | 1.16 nM | ATP-competitive inhibitor[1][2][4][6] |
| CHK1 IC50 | 245 nM | Demonstrates ~80-fold selectivity for CHK2 over CHK1[1][6] |
| Cell Line | Growth Inhibitory IC50 (GI50) in µM | Assay Type |
| HT-29 | 1.7 | Sulforhodamine B (SRB) assay[1][5] |
| HeLa | 2.2 | Sulforhodamine B (SRB) assay[1] |
| MCF-7 | 5.1 | Sulforhodamine B (SRB) assay[1][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CHK2 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: CHK2 signaling pathway and point of inhibition by CCT241533.
Caption: General experimental workflow for CCT241533 cell-based assays.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO.[2] For a 10 mM stock solution, dissolve 4.79 mg of this compound (MW: 478.95 g/mol ) in 1 mL of sterile DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[2]
Cell Culture and Treatment
-
Cell Lines: HT-29, HeLa, and MCF-7 are commonly used cell lines for studying the effects of CCT241533.[1][5]
-
Culture Conditions: Maintain cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Treatment: When ready for treatment, replace the medium with fresh medium containing the desired concentration of this compound. A DMSO control should be included in all experiments.
Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from methods used in studies with CCT241533.[1]
-
Cell Seeding: Seed cells in 96-well plates at a density that will not reach confluency during the assay period. Allow cells to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 96 hours.
-
Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cell number.
Western Blotting for CHK2 Phosphorylation
This protocol is designed to assess the inhibitory effect of CCT241533 on CHK2 activation.[1]
-
Cell Treatment: Seed cells in 6-well plates. Pre-incubate cells with this compound for 1 hour.
-
Induction of DNA Damage: Induce DNA damage by treating cells with an agent such as etoposide (e.g., 50 µM for 5 hours) or ionizing radiation.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-CHK2 (S516), total CHK2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Potentiation Assay with PARP Inhibitors
This assay determines the synergistic effect of CCT241533 with PARP inhibitors.[1]
-
Cell Seeding: Seed cells in 96-well plates as for the SRB assay.
-
Combination Treatment: Treat cells with a fixed concentration of CCT241533 (e.g., at its GI50) in combination with a serial dilution of a PARP inhibitor (e.g., olaparib or AG14447) for 96 hours.[1]
-
Cytotoxicity Measurement: Perform the SRB assay as described above.
-
Data Analysis: Calculate the GI50 of the PARP inhibitor alone and in combination with CCT241533. The potentiation index (PI) can be calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with CCT241533. A PI greater than 1 indicates potentiation.[1]
Conclusion
This compound is a selective and potent inhibitor of CHK2, making it an invaluable research tool for dissecting the DNA damage response and exploring novel cancer therapeutic strategies. The protocols outlined in these application notes provide a framework for investigating the cellular effects of CCT241533 and its potential for synergistic combinations. Careful experimental design and adherence to these methodologies will enable researchers to generate robust and reproducible data.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for CCT241533 Hydrochloride in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a crucial serine/threonine kinase involved in the DNA damage response (DDR).[1][2][3] With an IC50 of 3 nM for CHK2, it demonstrates significant selectivity over CHK1 (IC50 of 245 nM).[1] The rationale for combining CCT241533 with Poly(ADP-ribose) polymerase (PARP) inhibitors stems from the concept of synthetic lethality. PARP inhibitors trap PARP on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication.[4] In cells with competent DNA damage repair pathways, these breaks can be repaired. However, by inhibiting CHK2 with CCT241533, a key downstream effector in the ATM/CHK2 pathway that responds to double-strand breaks is blocked.[1][5] This combined assault on DNA repair mechanisms can lead to a synergistic increase in cytotoxicity in cancer cells, particularly those with a p53-deficient background.[1]
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of CCT241533 hydrochloride in combination with PARP inhibitors in preclinical cancer models.
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| CHK2 IC50 | 3 nM | Recombinant Enzyme | [1][3][6][7] |
| CHK1 IC50 | 245 nM | Recombinant Enzyme | [3] |
| Ki (CHK2) | 1.16 nM | Recombinant Enzyme | [6][7] |
| GI50 (HT-29) | 1.7 µM | Human Colorectal Carcinoma | [1] |
| GI50 (HeLa) | 2.2 µM | Human Cervical Cancer | [1] |
| GI50 (MCF-7) | 5.1 µM | Human Breast Cancer | [1] |
Table 2: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533
| PARP Inhibitor | Cell Line | CCT241533 Conc. | Potentiation Index (PI) | Assay Type | Reference |
| AG14447 | HeLa | GI50 | >1 (Significant) | 96-hour SRB | [1] |
| AG14447 | HT-29 | GI50 | >1 (Significant) | 96-hour SRB | [1] |
| Olaparib | HeLa | 3 µM | >1 (Significant) | Growth Delay | [1] |
| Olaparib | HeLa | Fixed Dose | >1 (Significant) | Colony Forming | [1] |
Note: A Potentiation Index (PI) > 1 indicates a synergistic effect.[1]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of combined PARP and CHK2 inhibition.
Caption: General experimental workflow for combination studies.
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution:
-
This compound is soluble in DMSO at concentrations up to 96 mg/mL (200.43 mM) and in water at 24 mg/mL.[6] For cell-based assays, prepare a 10 mM stock solution in fresh, anhydrous DMSO.
-
Aliquot and store at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[6] Avoid repeated freeze-thaw cycles.
-
-
PARP Inhibitor Stock Solution (e.g., Olaparib):
-
Prepare a 10 mM stock solution of the chosen PARP inhibitor in DMSO.
-
Store in aliquots at -20°C or as recommended by the manufacturer.
-
-
Cell Culture Medium:
-
Use the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, as required for the specific cell line.
-
In Vitro Cytotoxicity Assessment (Sulforhodamine B - SRB Assay)
This protocol is adapted for a 96-well plate format to determine the growth inhibitory effects of the drug combination.
Materials:
-
96-well flat-bottom cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the 96-hour assay period (typically 2,000-5,000 cells per well). Incubate overnight to allow for cell attachment.
-
Drug Treatment:
-
Prepare serial dilutions of the PARP inhibitor.
-
Prepare a fixed, non-toxic concentration of CCT241533 (e.g., at its GI50 value).[1]
-
Aspirate the old medium and add fresh medium containing the single agents or the combination. Include vehicle-only (DMSO) controls.
-
-
Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove TCA and unbound cells.[2][8] Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[2]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510-540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 values for the PARP inhibitor alone and in combination with CCT241533. Calculate the Potentiation Index (PI) as follows: PI = (GI50 of PARP inhibitor alone) / (GI50 of PARP inhibitor in combination). A PI > 1 indicates potentiation.[1]
Clonogenic Survival Assay
This assay assesses the long-term effects of the drug combination on the ability of single cells to form colonies.
Materials:
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. Allow them to attach overnight.
-
Drug Treatment: Treat the cells with the PARP inhibitor, CCT241533, or the combination for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Remove the methanol and stain with Crystal Violet solution for 20-30 minutes.
-
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically >50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Western Blot Analysis for Pharmacodynamic Markers
This protocol is used to assess the on-target effects of CCT241533 and the induction of DNA damage.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCHK2 (S516), anti-total CHK2, anti-γH2AX, anti-cleaved PARP, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the drug combination for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control. A decrease in pCHK2 (S516) signal upon CCT241533 treatment in the presence of a PARP inhibitor would confirm target engagement.[1][3] An increase in γH2AX and cleaved PARP would indicate increased DNA damage and apoptosis, respectively.[10]
Conclusion
The combination of the CHK2 inhibitor this compound with PARP inhibitors represents a promising therapeutic strategy for certain cancers. The protocols outlined above provide a framework for researchers to investigate this synergy in a preclinical setting, from initial cytotoxicity screening to the elucidation of the underlying molecular mechanisms. Careful execution of these experiments will be crucial in further defining the potential of this combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Replication Fork Processing Synergizes with PARP Inhibition to Potentiate Lethality in Homologous Recombination Proficient Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR, CHK1 and WEE1 inhibitors cause homologous recombination repair deficiency to induce synthetic lethality with PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PARP and CHK inhibitors interact to cause DNA damage and cell death in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using CCT241533 Hydrochloride for Western Blotting Analysis of p-CHK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (CHK2) is a crucial serine/threonine kinase that acts as a tumor suppressor by orchestrating the DNA damage response (DDR).[1][2][3] In response to DNA double-strand breaks, the Ataxia-Telangiectasia Mutated (ATM) kinase activates, subsequently phosphorylating CHK2 at Threonine 68 (Thr68).[1][2][4][5][6] This phosphorylation is a pivotal event for CHK2 activation, promoting its dimerization and autophosphorylation, which in turn enables it to phosphorylate downstream targets involved in cell cycle arrest, DNA repair, and apoptosis.[1][2][3][4][6]
CCT241533 hydrochloride is a potent and highly selective ATP-competitive inhibitor of CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM.[7][8][9][10][11][12] Its selectivity for CHK2 over the related kinase CHK1 is approximately 63 to 80-fold.[7][11][13] This application note provides a detailed protocol for utilizing this compound to investigate the inhibition of CHK2 phosphorylation (p-CHK2) in human tumor cell lines via Western blotting.
Signaling Pathway of CHK2 Activation and Inhibition by CCT241533
The following diagram illustrates the CHK2 signaling cascade upon DNA damage and the point of intervention by CCT241533.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and provides suggested starting concentrations for cellular assays.
| Parameter | Value | Reference |
| CHK2 IC50 | 3 nM | [7][8][10][11] |
| CHK2 Ki | 1.16 nM | [7][8][10] |
| CHK1 IC50 | 190-245 nM | [7][13] |
| Selectivity (CHK1/CHK2) | ~63-80 fold | [7][11][13] |
| Recommended Cellular Concentration | 500 nM - 5 µM | [13] |
| Solubility | Soluble in DMSO | [9][11][14] |
Experimental Protocols
This section details the methodology for assessing the inhibitory effect of CCT241533 on CHK2 phosphorylation in a human cancer cell line (e.g., HT-29, HeLa, or MCF-7) using Western blotting.[7][8][13]
Experimental Workflow
Materials and Reagents
-
Cell Line: HT-29, HeLa, or other suitable human cancer cell line
-
This compound: Dissolved in DMSO to create a stock solution
-
DNA Damaging Agent: Etoposide or Doxorubicin
-
Cell Culture Medium: (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels
-
SDS-PAGE and Western Blotting Reagents and Equipment
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-CHK2 (Thr68)
-
Mouse anti-total CHK2
-
Mouse anti-GAPDH or Rabbit anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Detailed Protocol
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) or vehicle control (DMSO) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 50 µM Etoposide) to the appropriate wells and incubate for the desired time (e.g., 5 hours).[10]
-
Include the following controls:
-
Untreated cells
-
Vehicle control (DMSO)
-
DNA damaging agent only
-
CCT241533 only
-
Step 2: Protein Extraction (Cell Lysis)
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Step 4: SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
Step 6: Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-CHK2 (Thr68) (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three to five times for 10 minutes each with TBST.
Step 7: Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
Step 8: Stripping and Re-probing
-
To normalize the p-CHK2 signal, the membrane can be stripped and re-probed for total CHK2 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a stripping buffer according to the manufacturer's protocol.
-
Wash thoroughly and re-block the membrane as in Step 6.1.
-
Incubate with the primary antibody for total CHK2, followed by washes and incubation with the appropriate secondary antibody.
-
Repeat the detection step.
-
Repeat the stripping and re-probing process for the loading control antibody.
Step 9: Data Analysis
-
Quantify the band intensities for p-CHK2, total CHK2, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-CHK2 and total CHK2 signals to the loading control.
-
Calculate the ratio of normalized p-CHK2 to normalized total CHK2 for each condition.
-
Present the data in a table and/or bar graph to visualize the dose-dependent inhibition of CHK2 phosphorylation by CCT241533.
Expected Results
Treatment with a DNA damaging agent should lead to a significant increase in the p-CHK2 (Thr68) signal compared to untreated or vehicle-treated cells. Pre-treatment with this compound is expected to cause a dose-dependent decrease in the p-CHK2 (Thr68) signal, while the total CHK2 levels should remain relatively constant across all treatment groups.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-CHK2 signal | Insufficient DNA damage; Inactive CHK2 pathway in the cell line; Antibody issue. | Increase the concentration or duration of the DNA damaging agent; Use a positive control cell line; Check antibody specifications and try a different antibody. |
| High background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or change blocking agent; Optimize primary and secondary antibody concentrations; Increase the number and duration of wash steps. |
| Inconsistent results | Uneven protein loading; Inconsistent cell treatment. | Carefully perform protein quantification and load equal amounts; Ensure consistent timing and concentrations for all treatments. |
| Non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody; Ensure fresh protease inhibitors are used during lysis. |
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-Chk2 (Thr68) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
- 13. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 14. caymanchem.com [caymanchem.com]
CCT241533 Hydrochloride: Application Notes for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of CCT241533 hydrochloride, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), in various in vitro experimental settings.
Mechanism of Action
This compound is a potent inhibitor of CHK2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] In response to double-strand DNA breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase phosphorylates and activates CHK2.[1] Activated CHK2, in turn, phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, and apoptosis.[1] CCT241533 acts as an ATP-competitive inhibitor, binding to the ATP pocket of CHK2 and preventing its kinase activity.[2][3] This inhibition leads to a blockade of CHK2 autophosphorylation at serine 516 (S516) and prevents the degradation of its downstream target, HDMX.[1][4] Notably, CCT241533 has been shown to potentiate the cytotoxic effects of PARP inhibitors in p53-deficient cancer cells.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in various in vitro assays.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| CHK2 IC50 | 3 nM | Recombinant CHK2 in vitro | [1][2][5] |
| CHK2 Ki | 1.16 nM | Recombinant CHK2 in vitro | [1][2][5] |
| CHK1 IC50 | 190 - 245 nM | Recombinant CHK1 in vitro | [1][6] |
| hERG IC50 | 22 µM | --- | [2][7] |
| Recommended Cellular Concentration | 500 nM - 5 µM | General cellular use | [6] |
| GI50 (HT-29) | 1.7 µM | 96-hour Sulforhodamine B (SRB) assay | [1][2] |
| GI50 (HeLa) | 2.2 µM | 96-hour Sulforhodamine B (SRB) assay | [1][2] |
| GI50 (MCF-7) | 5.1 µM | 96-hour Sulforhodamine B (SRB) assay | [1][2] |
Signaling Pathway
Caption: this compound inhibits CHK2 activation downstream of ATM.
Experimental Protocols
Cell Viability (Growth Inhibition) Assay using Sulforhodamine B (SRB)
This protocol is adapted from studies measuring the growth inhibitory (GI50) effects of CCT241533.[1][2]
Materials:
-
Human tumor cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)[5]
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add the CCT241533-containing medium. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for 96 hours.
-
Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with Tris base solution.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 510 nm).
-
Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.
Western Blotting for CHK2 Activity
This protocol is designed to assess the inhibitory effect of CCT241533 on CHK2 autophosphorylation and downstream signaling.[1]
Materials:
-
Human tumor cell lines (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
This compound stock solution
-
DNA damaging agent (e.g., etoposide)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CHK2 (S516), anti-total CHK2, anti-HDMX, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA damage by adding a DNA damaging agent (e.g., 50 µM etoposide) and incubate for an appropriate duration (e.g., 5 hours).[1]
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow
Caption: General workflow for in vitro studies with this compound.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancertools.org [cancertools.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 7. apexbt.com [apexbt.com]
CCT241533 Hydrochloride: Application Notes and Protocols for Cell-Based CHK2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCT241533 hydrochloride, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), in cell-based assays. This document outlines detailed protocols for assessing the inhibitor's effects on cell viability, CHK2 activity, and long-term proliferative capacity.
This compound is a valuable tool for investigating the role of CHK2 in the DNA damage response (DDR) and for evaluating its therapeutic potential, particularly in combination with other anti-cancer agents like PARP inhibitors.[1][2]
Introduction to CHK2 and CCT241533
Checkpoint Kinase 2 (CHK2) is a serine/threonine kinase that plays a crucial role in the cellular response to DNA double-strand breaks (DSBs).[3] Upon DNA damage, CHK2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase, leading to the phosphorylation of downstream targets involved in cell cycle arrest, DNA repair, and apoptosis.[1][3][4] This function makes CHK2 a compelling target in cancer therapy.
CCT241533 is a highly potent and selective inhibitor of CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM.[3][5][6][7][8][9] X-ray crystallography has confirmed that CCT241533 binds to the ATP pocket of CHK2.[10] It exhibits significant selectivity over the related kinase CHK1 (IC50 = 245 nM), minimizing off-target effects.[10] In cellular assays, CCT241533 effectively blocks CHK2 activity in response to DNA damage, as evidenced by the inhibition of CHK2 autophosphorylation at Serine 516 and the prevention of downstream target degradation.[1][6][9]
Data Presentation
Table 1: In Vitro and Cellular Potency of CCT241533
| Parameter | Value | Cell Lines | Assay Type | Reference |
| CHK2 IC50 | 3 nM | - | Biochemical Kinase Assay | [3][6][8][9] |
| CHK2 Ki | 1.16 nM | - | Biochemical Kinase Assay | [3][6][7][8] |
| CHK1 IC50 | 190 - 245 nM | - | Biochemical Kinase Assay | [6][11] |
| hERG IC50 | 22 µM | - | - | [6][11] |
| Growth Inhibitory IC50 (GI50) | 1.7 µM | HT-29 | SRB Assay | [1][6][9] |
| 2.2 µM | HeLa | SRB Assay | [1][6][9] | |
| 5.1 µM | MCF-7 | SRB Assay | [1][6][9] |
Table 2: Cellular Activity of CCT241533 in Response to DNA Damage
| Cellular Effect | Effective Concentration | Cell Line | Inducing Agent | Assay | Reference |
| Inhibition of CHK2 S516 Autophosphorylation | ≥ 0.5 µM | HeLa | Etoposide | Western Blot | [1] |
| Inhibition of HDMX Degradation | ≥ 0.25 µM | MCF-7 | Etoposide | Western Blot | [1] |
| Potentiation of PARP Inhibitor Cytotoxicity | GI50 concentration | HT-29, HeLa | Olaparib, Rucaparib | SRB Assay, Colony Formation Assay | [1][4] |
Signaling Pathways and Experimental Workflows
Caption: CHK2 activation pathway and its inhibition by CCT241533.
Caption: General workflow for cell-based assays with CCT241533.
Experimental Protocols
Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol determines the cytotoxic effects of CCT241533.
Materials:
-
Cells of interest (e.g., HT-29, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of CCT241533 for 72-96 hours.[1] Include a vehicle control (DMSO).
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[5][12]
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA.[5][12] Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][12]
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove unbound SRB dye.[5][12] Air dry the plates completely.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.[5][12]
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of CHK2 Phosphorylation
This protocol assesses the inhibitory effect of CCT241533 on CHK2 activation.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
DNA damaging agent (e.g., Etoposide, Bleomycin)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CHK2 (Thr68), anti-phospho-CHK2 (Ser516), anti-total CHK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with CCT241533 for 1-2 hours, followed by co-treatment with a DNA damaging agent for the desired time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.[13] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-PAGE.[14]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[14]
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein and a loading control.
Colony Formation Assay
This assay evaluates the long-term effect of CCT241533 on cell survival and proliferation.
Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates.[16]
-
Compound Treatment: Treat the cells with CCT241533, alone or in combination with another agent, and incubate for 7-14 days until visible colonies form.[1]
-
Colony Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain with crystal violet solution for 10-30 minutes.
-
-
Washing and Drying: Gently wash the wells with water and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Caption: Competitive ATP-binding mechanism of CCT241533.
References
- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. ossila.com [ossila.com]
Application Notes and Protocols for CCT241533 Hydrochloride Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2][3] With an IC₅₀ of 3 nM for CHK2, it demonstrates significant selectivity over other kinases.[1][2] Upon DNA double-strand breaks, CHK2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase, initiating a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity.[1][4] Inhibition of CHK2 by CCT241533 can disrupt these critical cellular processes, making it a compound of interest for cancer research, particularly in potentiating the cytotoxic effects of DNA-damaging agents and PARP inhibitors.[1][5]
These application notes provide a detailed protocol for assessing the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and widely used method for measuring cell viability based on the quantification of total cellular protein.
Data Presentation
The following table summarizes the in vitro potency and growth inhibitory concentrations of CCT241533 in various cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference |
| CHK2 IC₅₀ | 3 nM | - | [1][2] |
| CHK1 IC₅₀ | 245 nM | - | [2] |
| GI₅₀ (Growth Inhibition 50%) | 1.7 µM | HT-29 | [1] |
| 2.2 µM | HeLa | [1] | |
| 5.1 µM | MCF-7 | [1] |
Signaling Pathway
The diagram below illustrates the simplified DNA damage response pathway involving CHK2 and the mechanism of action for CCT241533.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is optimized for adherent cells in a 96-well plate format to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HT-29, HeLa, MCF-7)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of CCT241533 in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for 96 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the supernatant.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[6]
-
-
Washing:
-
Carefully remove the supernatant and wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove the TCA.[6]
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove the unbound SRB dye.[6]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[6]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from the medium-only wells) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the CCT241533 concentration to determine the GI₅₀ value.
-
References
- 1. The Role of chk2 in Response to DNA Damage in Cancer Cells [sc.journals.umz.ac.ir]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for CCT241533 Hydrochloride in Cancer Research
Introduction: CCT241533 hydrochloride is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2][3] In response to double-strand DNA breaks, CHK2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase, leading to the phosphorylation of various downstream targets that orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][4] Due to its role in cellular survival following genotoxic stress, CHK2 is a compelling target in oncology. Inhibiting CHK2 with CCT241533 can prevent cancer cells from repairing DNA damage, particularly in combination with other therapies, making them more susceptible to cell death.[5] A key application of CCT241533 is in potentiating the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, especially in p53-deficient tumors.[1][2][6]
Mechanism of Action
CCT241533 binds to the ATP pocket of CHK2, preventing its kinase activity.[1][2][3] In the presence of DNA double-strand breaks (DSBs), typically induced by genotoxic agents like etoposide or ionizing radiation, ATM is activated and phosphorylates CHK2 on Threonine 68 (T68). This leads to CHK2 dimerization and autophosphorylation on sites like Serine 516 (S516), resulting in full activation.[1] Activated CHK2 then phosphorylates downstream effectors such as CDC25A/C phosphatases (leading to cell cycle arrest) and p53 to promote apoptosis or repair. By inhibiting CHK2, CCT241533 blocks these downstream events. This abrogation of the cell cycle checkpoint is particularly effective when combined with agents like PARP inhibitors, which cause an accumulation of DNA damage that becomes lethal to the cancer cell.[1][2]
Caption: CCT241533 inhibits the ATM/CHK2 DNA damage response pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of CCT241533.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | Potency (IC50 / Ki) | Selectivity vs. CHK2 | Reference |
|---|---|---|---|
| CHK2 | 3 nM (IC50), 1.16 nM (Ki) | - | [1][3] |
| CHK1 | 245 nM (IC50) | ~80-fold | [1][7] |
| PHK | >80% inhibition @ 1 µM | Not specified | [1] |
| MARK3 | >80% inhibition @ 1 µM | Not specified | [1] |
| GCK | >80% inhibition @ 1 µM | Not specified | [1] |
| MLK1 | >80% inhibition @ 1 µM | Not specified |[1] |
Table 2: Cellular Growth Inhibition
| Cell Line | Cancer Type | GI50 (µM) | Reference |
|---|---|---|---|
| HT-29 | Colon Cancer | 1.7 | [1][3] |
| HeLa | Cervical Cancer | 2.2 | [1][3] |
| MCF-7 | Breast Cancer | 5.1 |[1][3] |
Experimental Protocols
Protocol: Western Blot for CHK2 Activity
This protocol is designed to confirm that CCT241533 inhibits CHK2 activity in cells by monitoring the autophosphorylation of CHK2 at Serine 516 following DNA damage.
Materials:
-
This compound
-
Human cancer cell line (e.g., HT-29)
-
Etoposide (or other DNA damaging agent)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-CHK2 (S516), anti-total-CHK2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed HT-29 cells in 6-well plates and grow to ~80% confluency.
-
Pre-treat cells with CCT241533 (e.g., 0.5, 1, 2 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage by adding etoposide (e.g., 50 µM) to the media and incubate for an additional 5 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Clear lysate by centrifugation. Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil, and load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with anti-phospho-CHK2 (S516) primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe for total CHK2 and a loading control (GAPDH) to ensure equal protein loading.
Caption: Western blot workflow to measure CHK2 inhibition in cells.
Protocol: PARP Inhibitor Potentiation Assay
This protocol measures the ability of CCT241533 to enhance the cell-killing effect of a PARP inhibitor using a cell viability assay.
Materials:
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
Human cancer cell line (e.g., HeLa)
-
96-well plates
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo® or SRB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into 96-well plates at an appropriate density (e.g., 1,000-3,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a dose-response curve for the PARP inhibitor. Prepare a second identical set of dilutions that also contains a fixed, sub-lethal concentration of CCT241533 (e.g., at its GI50, ~2.2 µM for HeLa).
-
Treatment: Remove the old medium and add the medium containing the drug combinations. Include controls for vehicle (DMSO), CCT241533 alone, and PARP inhibitor alone.
-
Incubation: Incubate the plates for 4-5 days.
-
Viability Measurement: Measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., SRB staining or luminescent ATP measurement).
-
Data Analysis:
-
Normalize the data to the vehicle-treated wells (100% viability).
-
Plot the dose-response curves for the PARP inhibitor with and without CCT241533.
-
Calculate the IC50 for the PARP inhibitor in both conditions. A leftward shift in the curve and a lower IC50 in the presence of CCT241533 indicates potentiation.
-
Caption: Workflow for a PARP inhibitor potentiation assay.
Protocol: In Vivo Xenograft Study (General Workflow)
This protocol outlines a general approach to assess the efficacy of CCT241533 in combination with a PARP inhibitor in a mouse xenograft model. Note: All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Tumor cells (e.g., p53-deficient cell line)
-
This compound
-
PARP inhibitor
-
Appropriate vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 50% saline).[8]
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups:
-
Group 1: Vehicle
-
Group 2: CCT241533 alone
-
Group 3: PARP inhibitor alone
-
Group 4: CCT241533 + PARP inhibitor
-
-
Dosing: Administer drugs via the appropriate route (e.g., oral gavage) and schedule based on prior pharmacokinetic studies.
-
Monitoring: Measure tumor volume with calipers and record mouse body weight 2-3 times per week as a measure of toxicity.
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined endpoint size.
-
Analysis: Euthanize all animals, excise tumors, and weigh them. Compare tumor growth inhibition across the four groups to assess for single-agent and combination efficacy.
Caption: High-level workflow for an in vivo combination efficacy study.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: CCT241533 Hydrochloride in Synthetic Lethality Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CCT241533 hydrochloride, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), in synthetic lethality studies. The primary synthetic lethal interaction explored is with Poly (ADP-ribose) polymerase (PARP) inhibitors, offering a promising therapeutic strategy for cancers with specific DNA damage response deficiencies.
Introduction
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase involved in the ATM-mediated DNA damage response pathway, primarily activated by double-strand DNA breaks.[1] Inhibition of CHK2 in cancer cells, particularly those with a p53-deficient background, can prevent cell cycle arrest and DNA repair, leading to increased genomic instability and apoptosis.[1][2]
CCT241533 is a highly selective inhibitor of CHK2 with an in vitro IC50 of 3 nM.[2][3][4] It exhibits over 80-fold selectivity for CHK2 compared to the related kinase CHK1 (IC50 = 245 nM).[3][5] The concept of synthetic lethality is exploited by combining CCT241533 with PARP inhibitors. PARP inhibitors trap PARP on DNA at sites of single-strand breaks, which can lead to the formation of double-strand breaks during replication.[3] In cells where CHK2 is inhibited, the response to these DNA double-strand breaks is compromised, leading to a synergistic increase in cell death.[2][3] This combination has shown significant potentiation of cytotoxicity in various cancer cell lines.[2][3]
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CHK2 IC50 | 3 nM | Recombinant CHK2 enzyme | [2][3][4] |
| CHK1 IC50 | 245 nM | Recombinant CHK1 enzyme | [3][5] |
| Ki (CHK2) | 1.16 nM | Recombinant CHK2 enzyme | [6][7] |
| GI50 | 1.7 µM | HT-29 (human colorectal adenocarcinoma) | [3][6] |
| 2.2 µM | HeLa (human cervical cancer) | [3][6] | |
| 5.1 µM | MCF-7 (human breast adenocarcinoma) | [3][6] |
Table 2: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533
| PARP Inhibitor | Cell Line | CCT241533 Conc. | Assay Type | Potentiation Index (PI) | P-value | Reference |
| AG14447 | HeLa | 3 µM (GI50) | 96h SRB | 2.0 ± 0.3 | <0.05 | [3] |
| HT-29 | 1.7 µM (GI50) | 96h SRB | 1.9 ± 0.3 | <0.05 | [3] | |
| Olaparib | HeLa | 3 µM | Colony Forming | 2.1 ± 0.4 | <0.01 | [3] |
| HeLa | 3 µM | Growth Delay | Significant | - | [3] |
The Potentiation Index (PI) is the ratio of the GI50 of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with CCT241533. A PI > 1 indicates potentiation.[3]
Signaling Pathway and Experimental Workflow Visualizations
Caption: Synthetic lethality by combined PARP and CHK2 inhibition.
Caption: General experimental workflow for assessing synthetic lethality.
Experimental Protocols
Cell Viability Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Complete culture medium
-
This compound
-
PARP inhibitor (e.g., Olaparib)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
Microplate reader
Protocol:
-
Seed cells in 96-well plates at a density that ensures exponential growth throughout the experiment and allow them to attach for 24-36 hours.[3]
-
Prepare serial dilutions of the PARP inhibitor with and without a fixed concentration of CCT241533 (typically at its GI50 value).[3]
-
Replace the medium in the wells with medium containing the drug combinations. Include wells with vehicle control (e.g., DMSO) and single-agent controls.
-
Incubate the plates for 96 hours (or a duration equivalent to four cell-doublings).[3]
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 values from dose-response curves.
Colony Forming Assay
This assay assesses the long-term proliferative potential of cells after treatment.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
PARP inhibitor
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach for 24 hours.
-
Treat cells with the drug combinations as described for the SRB assay.
-
After the treatment period (e.g., 24 hours), replace the drug-containing medium with fresh, drug-free medium.
-
Incubate the plates for 7-10 days, allowing colonies to form.[3]
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Western Blot for CHK2 Inhibition
This protocol is used to confirm the on-target activity of CCT241533 by measuring the phosphorylation status of CHK2.
Materials:
-
Cancer cell lines
-
This compound
-
DNA damaging agent (e.g., etoposide or a PARP inhibitor)[3]
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CHK2 (S516), anti-total CHK2, anti-GAPDH (loading control).[3]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-incubate cells with various concentrations of CCT241533 for 1 hour.[3]
-
Induce DNA damage by adding a DNA damaging agent (e.g., 50 µM etoposide or a PARP inhibitor) and incubate for a further 5 hours.[3]
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
A reduction in the p-CHK2 (S516) signal in the presence of CCT241533 confirms target inhibition.[3]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combination.
Materials:
-
Cancer cell lines
-
This compound
-
PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Treat cells with the drug combinations for a specified period (e.g., 48-72 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells. An increase in the Annexin V positive population indicates apoptosis.[3]
References
- 1. sketchviz.com [sketchviz.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparation of CCT241533 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response (DDR) pathway.[1][2][3][4] It exhibits an IC50 of 3 nM for CHK2 and demonstrates significant selectivity over other kinases, including CHK1.[1][5][6] Inhibition of CHK2 by CCT241533 has been shown to block the autophosphorylation of CHK2 at S516 in response to DNA damage and can potentiate the cytotoxic effects of PARP inhibitors in cancer cell lines.[3][4][5] Proper preparation of a CCT241533 hydrochloride stock solution is the first critical step for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₇FN₄O₄ • HCl | [7][8] |
| Molecular Weight | 479.0 g/mol (monohydrochloride) | [7][8] |
| 515.41 g/mol (dihydrochloride) | [9] | |
| Appearance | Crystalline solid | [7] |
| Purity | ≥98% | [7][9] |
| Solubility (DMSO) | ~30 mg/mL to 96 mg/mL | [7] |
| Solubility (Ethanol) | ~5 mg/mL | [7] |
| Solubility (DMF) | ~30 mg/mL | [7] |
| Solubility (PBS, pH 7.2) | ~0.5 mg/mL | [7] |
| Solubility (Water) | Soluble to 10 mM with gentle warming (dihydrochloride) | [9] |
| Recommended Cellular Concentration | 500 nM - 5 µM | [6] |
| Storage (Solid) | -20°C for ≥ 4 years | [7][8] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [5] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (monohydrochloride form, MW: 479.0 g/mol ) in DMSO.
-
Pre-weighing Preparations:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Ensure the analytical balance is calibrated and level.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.79 mg of the compound.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 479.0 g/mol = 4.79 mg
-
-
-
Dissolving the Compound:
-
Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.
-
Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials.[5]
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][5]
-
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the stock solution at room temperature.
-
Further dilute the stock solution into an appropriate aqueous buffer or cell culture medium to the desired final concentration immediately before use.[7]
-
Ensure the final concentration of DMSO in the experimental system is low (typically <0.1%) to avoid solvent-induced cellular effects.[7]
-
Safety Precautions
-
This compound should be handled as a potentially hazardous material.[7]
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Work in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of the powder and contact with skin and eyes.[7] In case of contact, wash the affected area thoroughly with water.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway
The diagram below shows a simplified representation of the DNA damage response pathway and the role of CHK2, the target of CCT241533.
Caption: CCT241533 inhibits CHK2 in the DNA damage response pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
Application Notes and Protocols: CCT241533 Hydrochloride Treatment in p53 Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a crucial component of the DNA damage response (DDR) pathway.[1][2][3] In cancer therapy, targeting cell cycle checkpoints is a promising strategy, particularly in tumors with defects in the p53 tumor suppressor gene.[4][5][6] p53 deficient cells lack the G1 checkpoint and are heavily reliant on the S and G2/M checkpoints, which are regulated by CHK1 and CHK2, to maintain genomic integrity upon DNA damage.[4][5][7] While the inhibition of CHK1 has been shown to sensitize p53-deficient cells to DNA damaging agents, the role of CHK2 inhibition with compounds like CCT241533 is more nuanced.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in p53 deficient cancer cell lines. Contrary to the common hypothesis for checkpoint inhibitors, CCT241533 alone has minimal cytotoxic effects and does not significantly potentiate the effects of genotoxic agents in p53 deficient cells.[1][8] However, it demonstrates a significant synergistic effect when combined with PARP (Poly (ADP-ribose) polymerase) inhibitors.[1][8]
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Notes |
| Target | CHK2 | Checkpoint Kinase 2 |
| IC₅₀ | 3 nM | In vitro biochemical assay.[1][2][3] |
| Kᵢ | 1.16 nM | In vitro biochemical assay.[2][3] |
| Selectivity | >60-fold vs CHK1 | CCT241533 is significantly more selective for CHK2 over CHK1.[2] |
Table 2: Cellular Activity of this compound in p53 Deficient Cell Lines
| Cell Line | p53 Status | GI₅₀ (µM) | Notes |
| HT-29 | Deficient | 1.7 | Growth Inhibition after 96-hour exposure.[2][9] |
| HeLa | Deficient | 2.2 | Growth Inhibition after 96-hour exposure.[2][9] |
GI₅₀ (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth.
Table 3: Effect of this compound in Combination with Other Agents in p53 Deficient Cells
| Combination Agent | Effect in p53 Deficient Cells | Outcome |
| Genotoxic Agents (e.g., Bleomycin, Etoposide) | No significant potentiation of cytotoxicity.[8][10] | CCT241533 alone or in combination with bleomycin had minimal effects on the cell cycle distribution in HeLa cells.[8] |
| PARP Inhibitors | Significant potentiation of cytotoxicity.[1][8] | The potentiation of PARP inhibitor-induced cell killing by CCT241533 is attributed to the inhibition of CHK2.[1][8] |
Signaling Pathways and Experimental Workflow
DNA Damage Response in p53 Deficient Cells and the Role of CCT241533
Caption: CCT241533 inhibits CHK2 in p53 deficient cells.
Experimental Workflow for Assessing CCT241533 Efficacy
Caption: Workflow for evaluating CCT241533 in vitro.
Logical Relationship of Drug Combination
Caption: CCT241533 and PARP inhibitors in p53 deficient cells.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Seed p53 deficient cells (e.g., HT-29, HeLa) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat cells with increasing concentrations of this compound alone, the PARP inhibitor alone, or a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 96 hours.
-
Cell Fixation: Gently remove the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Dissolve the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ values by plotting the percentage of cell growth inhibition against the drug concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, a genotoxic agent (e.g., bleomycin), or a combination for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or a PARP inhibitor for the desired time period.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Determine the percentage of cells that are viable (Annexin V- and PI-negative), in early apoptosis (Annexin V-positive and PI-negative), in late apoptosis/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).
Western Blotting for CHK2 Activity
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CHK2 (Thr68) and total CHK2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of phosphorylated and total CHK2.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Synthetic lethality of Chk1 inhibition combined with p53 and/or p21 loss during a DNA damage response in normal and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [diposit.ub.edu]
- 6. Selective Chk1 inhibitors differentially sensitize p53-deficient cancer cells to cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CCT241533 hydrochloride solubility issues in aqueous buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of CCT241533 hydrochloride in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a key protein in the DNA damage response pathway.[1][2][3] It functions by binding to the ATP pocket of CHK2, preventing its activation and downstream signaling that can lead to cell cycle arrest and apoptosis.[1][2] The inhibitor has an IC50 of 3 nM for CHK2 and demonstrates significant selectivity over other kinases, including CHK1.[1][4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is a crystalline solid that is soluble in several organic solvents.[5][6] For preparing high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is highly recommended.[3][4][5][6] Ethanol and Dimethylformamide (DMF) are also viable options.[5][6]
Q3: What is the solubility of this compound in various solvents?
The solubility of this compound can vary slightly between batches and suppliers. The following table summarizes approximate solubility values gathered from various sources. It is always recommended to consult the batch-specific Certificate of Analysis for the most accurate information.
| Solvent | Approximate Solubility | Source(s) |
| DMSO | 30 - 100 mg/mL | [3][5][6] |
| Water | ~10 mM (with gentle warming) | [4] |
| ~24 mg/mL | [3] | |
| Ethanol | 5 - 7 mg/mL | [3][5][6] |
| DMF | ~30 mg/mL | [5][6] |
| PBS (pH 7.2) | ~0.5 mg/mL (500 µg/mL) | [5][6] |
Q4: I am having trouble dissolving this compound in my aqueous buffer. What steps can I take?
Directly dissolving this compound in aqueous buffers can be challenging due to its limited solubility (~500 µg/ml in PBS).[5][6] The recommended method is to first prepare a high-concentration stock solution in DMSO and then dilute this stock into your aqueous experimental buffer. If you are still facing issues, please refer to the troubleshooting workflow diagram below.
Q5: What is the recommended procedure for preparing working solutions from a DMSO stock?
To minimize the risk of precipitation, it is crucial to perform serial dilutions. Directly diluting the DMSO stock into an aqueous buffer at a high ratio can cause the compound to crash out of solution. Ensure the final concentration of DMSO in your cell culture or assay is low, as it can have physiological effects.[5]
Q6: How should I store this compound solutions?
The compound as a solid should be stored at -20°C, where it is stable for at least four years.[5] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or -20°C for up to one month.[3][7] It is not recommended to store aqueous solutions for more than one day.[5]
Troubleshooting Solubility Issues
If you are encountering precipitation or incomplete dissolution of this compound in your aqueous buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (Formula Weight: 479.0 g/mol , as per Cayman Chemical[6]). Always confirm the formula weight from your supplier's datasheet.
-
Preparation: this compound is supplied as a crystalline solid.[5] Before opening, briefly centrifuge the vial to ensure all powder is at the bottom.
-
Weighing: Accurately weigh out the desired amount of the compound. For example, to make 1 mL of a 10 mM stock solution, you would need 4.79 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial. For 4.79 mg of the compound, add 1 mL of DMSO. Using fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[3]
-
Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate complete dissolution.[4] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[3][7]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
This protocol details the dilution of the DMSO stock into an aqueous buffer (e.g., cell culture medium or PBS) for final experimental use.
-
Thaw Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm your aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).
-
Dilution: Add the required volume of the DMSO stock to your pre-warmed aqueous buffer while vortexing or gently mixing. It is critical to add the stock solution to the buffer, not the other way around, to avoid precipitation.
-
Example for a 10 µM final concentration: To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of your aqueous buffer. This results in a final DMSO concentration of 0.1%.
-
-
Final Mix: Mix the final working solution thoroughly but gently.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than a day.[5]
CCT241533 Mechanism of Action
CCT241533 is a selective inhibitor of the CHK2 kinase, a critical transducer in the DNA damage response (DDR) pathway. The diagram below illustrates its point of intervention.
Caption: Simplified CHK2 signaling pathway and the inhibitory action of CCT241533.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CCT 241533 dihydrochloride | Checkpoint Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: CCT241533 Hydrochloride in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CCT241533 hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a key protein in the DNA damage response pathway.[1][2][3][4] It has an IC50 of 3 nM for CHK2.[1][2][5] By inhibiting CHK2, CCT241533 can block the cellular response to DNA damage.[4][6] X-ray crystallography has confirmed that CCT241533 binds to the ATP pocket of CHK2.[4][5]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2]
Q3: How should I prepare this compound for cell culture experiments?
It is recommended to first prepare a concentrated stock solution in an appropriate solvent like DMSO.[2] For cell culture applications, this stock solution is then further diluted to the final working concentration in the cell culture medium. It is crucial to ensure rapid and thorough mixing to prevent precipitation. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]
Q4: What are the typical working concentrations of CCT241533 in cell-based assays?
The recommended concentration for cellular use ranges from 500 nM to 5 µM.[8] The growth inhibitory IC50 (GI50) has been measured in various cell lines, for example: 1.7 µM in HT-29, 2.2 µM in HeLa, and 5.1 µM in MCF-7 cells.[1][5]
Troubleshooting Guide
Issue 1: I am observing lower than expected potency or inconsistent results with CCT241533 in my cell-based assays.
This could be due to the degradation or reduced availability of the compound in the cell culture medium. Here are several factors to consider:
-
Chemical Degradation: Small molecules can be unstable in aqueous environments like cell culture media.[7] Factors such as pH, temperature, and light exposure can contribute to degradation.[7][9]
-
Metabolism by Cells: Cells can metabolize the compound, leading to its inactivation.[7]
-
Adsorption to Plasticware: The compound might adsorb to the surfaces of cell culture plates or tubes, reducing its effective concentration in the medium.[7]
Troubleshooting Workflow for Compound Instability
Caption: Troubleshooting workflow for addressing inconsistent CCT241533 activity.
Issue 2: My this compound is not dissolving properly in the cell culture medium.
Poor solubility can lead to compound precipitation, reducing its effective concentration.[7]
-
Solubility Data: Refer to the solubility information provided by the supplier.
-
Solvent Choice: While DMSO is a common solvent, ensure it is fresh and anhydrous, as moisture can reduce solubility.[2]
-
Mixing Technique: After adding the DMSO stock to the aqueous medium, ensure immediate and vigorous mixing to facilitate dissolution.
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 30 mg/mL[3] or 96 mg/mL[2] |
| DMF | 30 mg/mL[3] |
| Ethanol | 5 mg/mL[3] or 7 mg/mL[2] |
| PBS (pH 7.2) | 500 µg/mL[3] |
| Water | 24 mg/mL[2] |
Table 2: Cellular Activity of CCT241533
| Cell Line | Assay Type | IC50 / GI50 |
| HT-29 | SRB Assay | 1.7 µM[1][5] |
| HeLa | SRB Assay | 2.2 µM[1][5] |
| MCF-7 | SRB Assay | 5.1 µM[1][5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Cell Culture Media
This protocol provides a general framework to assess the stability of this compound in your specific cell culture medium.
-
Preparation of CCT241533 Solution: Prepare a stock solution of CCT241533 in DMSO. Dilute the stock solution in your cell culture medium (e.g., DMEM + 10% FBS) to the final working concentration.
-
Incubation: Incubate the CCT241533-containing medium under standard cell culture conditions (37°C, 5% CO2) for different time points (e.g., 0, 2, 6, 12, 24, 48 hours). Include a control sample stored at -80°C (time zero).
-
Sample Collection: At each time point, collect an aliquot of the medium.
-
Analysis: Analyze the concentration of the parent compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Compare the peak area of CCT241533 at each time point to the time zero sample to determine the percentage of compound remaining.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of CCT241533 in media.
Signaling Pathway
CCT241533 targets the DNA damage response pathway by inhibiting CHK2.
Caption: CCT241533 inhibits the CHK2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 9. Factors affecting stability of drugs | PPTX [slideshare.net]
Optimizing CCT241533 hydrochloride concentration for experiments
Welcome to the technical support center for CCT241533 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using this potent and selective Chk2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response (DDR) pathway.[1][2][3] It binds to the ATP pocket of Chk2, preventing its kinase activity.[1][4] Upon DNA double-strand breaks, Chk2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase.[3][4] Activated Chk2 then phosphorylates downstream targets to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis if the damage is beyond repair.[3][4] CCT241533 blocks these downstream events by inhibiting Chk2.[4][5]
Q2: How should I dissolve and store this compound?
A2: Proper dissolution and storage are critical for maintaining the compound's activity.
-
Stock Solutions: For in vitro experiments, it is recommended to prepare stock solutions in fresh, anhydrous DMSO.[2] this compound is soluble in DMSO at concentrations up to 100 mM.[6] For aqueous solutions, it is soluble up to 10 mM in water with gentle warming.[6]
-
Storage: The lyophilized powder should be stored at -20°C for up to 3 years.[2][7] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[2][5][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5][7]
Q3: What is a typical working concentration for CCT241533 in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, a general starting range for cellular use is between 500 nM and 5 µM.[8] For mechanistic studies, concentrations that inhibit Chk2 biomarkers (like pS516) but are non-toxic are recommended.[4] Full inhibition of Chk2 autophosphorylation at S516 in cell lines like HT-29 and HeLa has been observed at concentrations of 1 µM and higher.[4]
Q4: Does CCT241533 have off-target effects?
A4: While CCT241533 is highly selective for Chk2 over the related kinase Chk1 (approximately 80-fold selectivity), it can inhibit other kinases at higher concentrations.[1][4] A kinase screen at a concentration of 1 µM showed that CCT241533 could inhibit other kinases such as PHK, MARK3, GCK, and MLK1 by more than 80%.[3][8] It is crucial to perform dose-response experiments to find the optimal concentration that is selective for Chk2 in your specific experimental setup.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of Chk2 activity. | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions in anhydrous DMSO and aliquot for single use. Store as recommended (-80°C for long-term).[2][5][7] |
| Low Inhibitor Concentration: The concentration used is insufficient for your specific cell line or assay. | Perform a dose-response experiment to determine the optimal IC50 value in your system. A broad range from 1 nM to 10 µM is a good starting point.[3] | |
| Cell Line Resistance: The chosen cell line may have a deficient Chk2 pathway or intrinsic resistance mechanisms. | Verify the expression and activation of Chk2 in your cell line using a positive control (e.g., a cell line with a known functional Chk2 pathway).[3][4] | |
| High cytotoxicity observed in control cells. | High Inhibitor Concentration: The concentration used may be too high, leading to off-target effects or general cellular stress. | Perform a dose-response curve to determine the GI50 (50% growth inhibition) and work at concentrations below this for mechanistic studies.[4][9] |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).[9] | |
| Inconsistent results between experiments. | Cell Passage Number: Using cells with a high passage number can lead to genetic drift and altered cellular responses. | Use cells with a consistent and low passage number for all experiments.[9] |
| Reagent Variability: Inconsistent preparation of this compound dilutions. | Prepare fresh dilutions for each experiment from a validated stock solution. |
Data Presentation: this compound Activity
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Ki (nM) | Selectivity (fold vs. Chk1) |
| Chk2 | 3[1][5][6] | 1.16[1][5] | - |
| Chk1 | 190 - 245[1][4] | - | ~63-82 |
Table 2: Cellular Activity in Different Human Cancer Cell Lines
| Cell Line | Cytotoxicity (GI50 in µM) | Full pS516 Inhibition (µM) |
| HT-29 | 1.7[1][4] | 1[4] |
| HeLa | 2.2[1][4] | ≥0.5[4] |
| MCF-7 | 5.1[1] | Not specified |
Experimental Protocols
Protocol 1: Western Blot Analysis of Chk2 Phosphorylation
This protocol is to assess the inhibition of DNA damage-induced Chk2 autophosphorylation at Serine 516.
-
Cell Seeding: Seed cells (e.g., HT-29 or HeLa) in 6-well plates and allow them to adhere overnight.
-
Pre-treatment with CCT241533: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 1 hour.[4]
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., 50 µM etoposide) to the media and incubate for a further 5 hours.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Chk2 (Ser516) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2 or a loading control like GAPDH.
Protocol 2: Cell Viability (SRB) Assay
This protocol measures cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired period (e.g., 96 hours).[4]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Caption: CCT241533 inhibits Chk2 autophosphorylation and activation.
Caption: Workflow for assessing CCT241533 effect on Chk2 phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. adooq.com [adooq.com]
- 8. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 9. benchchem.com [benchchem.com]
CCT241533 hydrochloride off-target effects in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CCT241533 hydrochloride in kinase assays.
Understanding this compound
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2] It exhibits high affinity for CHK2 with an IC50 of approximately 3 nM.[1][2][3][4] While demonstrating good selectivity, off-target effects have been observed at higher concentrations.
Signaling Pathway of CHK2
The diagram below illustrates the central role of CHK2 in the DNA damage response, which is the primary target pathway of CCT241533.
Quantitative Data: Kinase Inhibition Profile
The following tables summarize the inhibitory activity of this compound against its primary target and known off-target kinases.
Table 1: On-Target and Major Off-Target Activity
| Kinase Target | IC50 (nM) | Percent Inhibition @ 1 µM | Notes |
| CHK2 | 3 | >95% | Primary target.[1][2][3][4] |
| CHK1 | 245 | <10% | Approximately 80-fold selectivity for CHK2 over CHK1.[1] |
Table 2: Other Identified Off-Target Kinases
| Off-Target Kinase | Percent Inhibition @ 1 µM | Notes |
| PHK | >80% | Data from a kinase panel screen.[1] |
| MARK3 | >80% | Data from a kinase panel screen.[1] |
| GCK | >80% | Data from a kinase panel screen.[1] |
| MLK1 | >80% | Data from a kinase panel screen.[1] |
Experimental Protocols
A detailed methodology for a standard in vitro kinase assay to determine the IC50 of this compound is provided below. This protocol is a general guideline and may require optimization for specific laboratory conditions.
In Vitro Kinase Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant CHK2 enzyme
-
Suitable peptide substrate for CHK2
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO (anhydrous)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a well of a multiwell plate, add 2.5 µL of the this compound dilution or DMSO for the control.
-
Add 5 µL of the kinase and substrate mixture.
-
-
Reaction Initiation: Add 2.5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at or near the Km for CHK2.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Detection:
-
Add the luminescent kinase assay reagent according to the manufacturer's instructions to stop the reaction and measure the remaining ATP.
-
Incubate at room temperature for the recommended time to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Troubleshooting and FAQs
This section addresses common issues that may be encountered when using this compound in kinase assays.
Q1: I am not observing the expected inhibitory effect of this compound in my in vitro kinase assay. What could be the cause?
A1: Several factors could contribute to this issue:
-
Inhibitor Solubility and Stability: this compound is soluble in DMSO at high concentrations (e.g., 96 mg/mL).[2] Ensure the compound is fully dissolved in anhydrous DMSO before preparing aqueous dilutions. Visually inspect the stock solution for any precipitate. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
ATP Concentration: As CCT241533 is an ATP-competitive inhibitor, its apparent potency (IC50) will be affected by the ATP concentration in the assay.[1] High concentrations of ATP will compete with the inhibitor for the ATP-binding pocket of CHK2, leading to a higher IC50 value. For optimal results, perform the assay with an ATP concentration at or near the Km value for CHK2.
-
Enzyme Activity: The recombinant CHK2 enzyme may be inactive. Verify the activity of your enzyme batch using a known CHK2 inhibitor as a positive control.
-
Assay Conditions: Ensure that the buffer components (e.g., MgCl₂, DTT) are at their optimal concentrations for CHK2 activity.
Q2: My results in cell-based assays do not correlate with the biochemical IC50 value. Why might this be?
A2: Discrepancies between biochemical and cell-based assays are common. Here are some potential reasons:
-
Intracellular ATP Concentration: The concentration of ATP inside a cell is significantly higher than that typically used in biochemical assays. This can lead to a reduced apparent potency of CCT241533 in a cellular context.
-
Cell Permeability: While small molecule inhibitors are generally cell-permeable, issues can arise. If poor permeability is suspected, a different formulation or delivery method may be necessary.
-
Off-Target Effects: At the concentrations used in cellular assays, CCT241533 may be inhibiting other kinases (e.g., PHK, MARK3, GCK, MLK1), leading to a phenotype that is not solely due to CHK2 inhibition.[1] Consider using a lower, more selective concentration of the inhibitor or employing a secondary assay to confirm that the observed phenotype is due to CHK2 inhibition.
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Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.
Q3: I am observing an unexpected cellular phenotype that does not align with the known function of CHK2. Could this be an off-target effect?
A3: This is a strong possibility, especially if you are using concentrations of this compound at or above 1 µM, where inhibition of other kinases has been reported.[1] To investigate this:
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Perform a Dose-Response Experiment: Determine if the unexpected phenotype is observed at lower concentrations of the inhibitor that are more selective for CHK2.
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Use a Structurally Unrelated CHK2 Inhibitor: If a different CHK2 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
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Kinome Profiling: A broad kinase selectivity screen can help identify other potential off-target kinases that may be responsible for the observed phenotype.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid.
-
Reconstitution: For a stock solution, reconstitute the compound in high-quality, anhydrous DMSO to a concentration of 10-100 mM.[2][5]
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Storage: Store the solid compound desiccated at room temperature.[5] The DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. Solutions in aqueous buffers are less stable and should be prepared fresh for each experiment.
References
Troubleshooting unexpected results with CCT241533 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CCT241533 hydrochloride, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Chk2.[1][2][3] X-ray crystallography has confirmed that it binds to the ATP pocket of Chk2, thereby blocking its kinase activity.[1][3][4] This inhibition prevents the downstream signaling cascade that is normally activated in response to DNA damage.
Q2: What is the potency and selectivity of this compound?
A2: this compound is a highly potent inhibitor of Chk2 with an IC50 of 3 nM and a Ki of 1.16 nM.[1][2][4] It exhibits significant selectivity for Chk2 over Chk1 (63- to 80-fold).[1][3][5] At a concentration of 1 µM, it shows minimal cross-reactivity against a broad panel of other kinases.[1][3][4]
Q3: How should I dissolve and store this compound?
A3: For in vitro experiments, this compound can be dissolved in DMSO.[2][6] For in vivo studies, various solvent formulations are available, often involving a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[4] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2][4]
Q4: What are the expected cytotoxic effects of this compound alone in cancer cell lines?
A4: The cytotoxic effects of this compound, measured as the growth inhibitory IC50 (GI50), vary between cell lines. For example, GI50 values have been reported as 1.7 µM in HT-29 cells, 2.2 µM in HeLa cells, and 5.1 µM in MCF-7 cells.[1][3][4]
Troubleshooting Guide
Issue 1: I am not observing potentiation of my DNA-damaging agent with this compound.
-
Potential Cause 1: The DNA-damaging agent used.
-
Explanation: CCT241533 has been shown to potentiate the cytotoxicity of PARP inhibitors like olaparib and AG14447.[3][4] However, it does not typically potentiate the effects of several traditional genotoxic agents such as bleomycin or doxorubicin.[3]
-
Solution: If your goal is to observe synergistic cytotoxicity, consider using a PARP inhibitor in combination with CCT241533.
-
-
Potential Cause 2: Incorrect concentration of CCT241533.
-
Explanation: The concentration of CCT241533 should be sufficient to inhibit Chk2 activity.
-
Solution: Ensure you are using a concentration in the effective range for your cell line, typically between 1 µM and 5 µM for cellular assays.[5] You may need to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
Issue 2: I am seeing an increase in Chk2 phosphorylation at Threonine 68 (p-Chk2 T68) after treatment with CCT241533 and a DNA-damaging agent, suggesting Chk2 is still active.
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Potential Cause: Misinterpretation of the p-Chk2 T68 marker.
-
Explanation: While ATM-dependent phosphorylation of Chk2 at T68 is an initial step in its activation, it is not a reliable marker of full Chk2 kinase activity in the presence of CCT241533.[3] Studies have shown that an increase in the p-Chk2 T68 signal can still be observed even when Chk2 kinase activity is inhibited by CCT241533.[3]
-
Solution: To confirm Chk2 inhibition, monitor downstream markers of its activity, such as the inhibition of Chk2 autophosphorylation at Serine 516 (p-Chk2 S516) or the degradation of its substrate, HDMX.[1][3][4]
-
Issue 3: I am observing precipitation of this compound in my in vivo formulation.
-
Potential Cause: Improper dissolution technique.
-
Explanation: this compound may require specific solvent combinations and techniques to achieve complete dissolution for in vivo use.
-
Solution: When preparing formulations for in vivo experiments, add the co-solvents sequentially and ensure each is fully dissolved before adding the next.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4] Always prepare a clear stock solution first before adding co-solvents.[4]
-
Quantitative Data Summary
Table 1: In Vitro Potency and Cytotoxicity of CCT241533
| Parameter | Value | Cell Line/Assay | Reference |
| Chk2 IC50 | 3 nM | Kinase Assay | [1][2][4] |
| Chk2 Ki | 1.16 nM | Kinase Assay | [1][4] |
| Chk1 IC50 | 190 nM - 245 nM | Kinase Assay | [1][3] |
| GI50 | 1.7 µM | HT-29 | [1][3][4] |
| GI50 | 2.2 µM | HeLa | [1][3][4] |
| GI50 | 5.1 µM | MCF-7 | [1][3][4] |
Key Experimental Protocols
1. Western Blotting for Chk2 Pathway Analysis
-
Cell Treatment: Pre-incubate cells with the desired concentration of this compound for 1 hour.
-
Induction of DNA Damage: Add a DNA-damaging agent (e.g., 50 µM etoposide) and incubate for a further 5 hours.[3]
-
Cell Lysis: Harvest and lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total Chk2, p-Chk2 (S516), p-Chk2 (T68), and HDMX. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.
2. Cytotoxicity Potentiation Assay (SRB Assay)
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Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
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Treatment: Treat cells with increasing concentrations of a PARP inhibitor alone or in combination with a fixed concentration of this compound (typically at its GI50).
-
Incubation: Incubate the cells for 96 hours.
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Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
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Staining: Stain the fixed cells with sulforhodamine B (SRB) solution.
-
Measurement: Solubilize the bound dye and measure the absorbance at a suitable wavelength (e.g., 510 nm).
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Data Analysis: Calculate the GI50 for the PARP inhibitor alone and in combination with CCT241533. The potentiation index (PI) can be calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with CCT241533. A PI > 1 indicates potentiation.[1][3][4]
Visualizations
Caption: CCT241533 inhibits Chk2, a key kinase in the DNA damage response pathway.
Caption: A logical workflow for troubleshooting common issues with CCT241533 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 6. caymanchem.com [caymanchem.com]
How to minimize CCT241533 hydrochloride precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of CCT241533 hydrochloride in experimental settings. The following information is designed to help minimize precipitation of the compound in cell culture media, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can be diluted into your aqueous experimental medium. For optimal results, use fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the compound's solubility.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. What is the likely cause?
A2: This phenomenon, often referred to as "solvent shock," is common for compounds with low aqueous solubility. When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the drastic change in solvent polarity can cause the compound to precipitate out of solution. The final concentration of the compound in the media may have exceeded its solubility limit in that specific aqueous buffer.
Q3: Can the type of cell culture medium or the presence of serum affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can significantly influence the solubility of the compound. Media contain various salts, amino acids, and other components that can interact with this compound. The presence of serum can also have a variable effect; while serum proteins can sometimes bind to compounds and increase their apparent solubility, they can also interact in ways that may promote precipitation. It is advisable to test the solubility in your specific cell culture medium, both with and without serum.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Generally, the final concentration of DMSO in cell culture should be kept below 0.5%, with many researchers aiming for 0.1% or lower to avoid cytotoxic effects.[2] However, the tolerance to DMSO can be cell-line specific. It is crucial to perform a vehicle control experiment to determine the effect of the intended DMSO concentration on your particular cells.
Troubleshooting Guide: Minimizing Precipitation
If you are experiencing precipitation of this compound in your cell culture media, follow this troubleshooting guide.
Visual Identification of Precipitation
Precipitation of this compound can manifest as:
-
A cloudy or hazy appearance in the media.
-
Fine, crystalline particles floating in the solution.
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A thin film on the surface of the media or at the bottom of the culture vessel.
It is important to distinguish between chemical precipitation and microbial contamination. While both can cause turbidity, contamination is often accompanied by a rapid change in media pH (indicated by a color change of the phenol red indicator) and the presence of visible microorganisms under a microscope.
Systematic Approach to Resolving Precipitation
This workflow provides a step-by-step process to identify and resolve precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| Water | 10 mM (with gentle warming) | [4] |
| PBS (pH 7.2) | 500 µg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the compound is fully dissolved. For higher concentrations, brief sonication in a water bath may be necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock into Cell Culture Media
This protocol is designed to minimize "solvent shock" and reduce the likelihood of precipitation.
-
Pre-warm the required volume of your complete cell culture medium (with or without serum, as per your experimental design) to 37°C in a water bath.
-
In a sterile conical tube, place the pre-warmed medium.
-
While gently swirling or vortexing the medium, add the this compound stock solution drop-wise to achieve the desired final concentration. This gradual addition and continuous mixing help to rapidly disperse the compound.
-
Once the stock solution is added, cap the tube and invert it several times to ensure a homogenous solution.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathway
CCT241533 is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). Chk2 is a key component of the DNA damage response pathway.
Caption: Simplified Chk2 signaling pathway and the inhibitory action of CCT241533.
References
CCT241533 hydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of CCT241533 hydrochloride. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound should be stored as a solid (lyophilized powder) at -20°C for long-term stability.[1][2] Some suppliers suggest that storage at -20°C as a powder can maintain stability for at least 3 to 4 years.[1][3]
Q2: What is the recommended procedure for preparing stock solutions of this compound?
A2: To prepare stock solutions, it is recommended to use fresh, anhydrous solvents such as DMSO, DMF, or ethanol.[1][3] For example, solubility is high in DMSO (e.g., 30 mg/mL or 96 mg/mL) and DMF (30 mg/mL).[1][3] It is advisable to allow the vial to warm to room temperature for at least 60 minutes before opening to prevent moisture condensation.[4]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][4] In solvent, the compound is stable for up to 1 month at -20°C or for up to 1 year at -80°C.[1] It is generally recommended to use freshly prepared solutions for experiments whenever possible.[4][5]
Q4: Can I store this compound solutions at 4°C?
A4: While short-term storage at 4°C might be possible for some solutions, long-term storage at this temperature is not recommended as it may lead to degradation. For optimal stability, frozen storage (-20°C or -80°C) is advised for all solutions.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the solution is not properly stored or if the solvent has absorbed moisture, which can reduce solubility, especially in DMSO.[1] To redissolve the compound, you can try gently warming the solution and sonicating it. If precipitation persists, it is best to prepare a fresh stock solution. To avoid this, always use anhydrous solvents and tightly seal your vials.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Stability Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [3] |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
| In Solvent | -20°C | 1 month | [1][2] |
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [3] |
| DMSO | 96 mg/mL | [1] |
| DMF | 30 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| Ethanol | 7 mg/mL | [1] |
| Water | 24 mg/mL | [1] |
| PBS (pH 7.2) | 500 µg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in various cellular and biochemical assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume of a 10 mM solution. The molecular weight of this compound is approximately 479.0 g/mol .
-
Carefully weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Signaling Pathways and Experimental Workflows
CHK2 Signaling Pathway in Response to DNA Damage
CCT241533 is a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), a key protein in the DNA damage response pathway.[2] Upon DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates CHK2.[3] Activated CHK2 then phosphorylates downstream targets to induce cell cycle arrest and promote DNA repair or apoptosis.
Troubleshooting Experimental Workflow
Encountering issues during your experiments with this compound? This workflow can help you identify and resolve common problems.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Interpreting CCT241533 Hydrochloride Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting Western blot results for experiments involving CCT241533 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect Western blot results?
A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2][3] In a Western blot experiment, treatment with CCT241533 is expected to decrease the phosphorylation of CHK2 and its downstream targets. The most common biomarkers to monitor the activity of CCT241533 are the inhibition of CHK2 autophosphorylation at serine 516 (pS516), a reduction in the DNA damage-induced band-shift of CHK2, and the prevention of HDMX degradation.[1][2]
Q2: I treated my cells with CCT241533 after inducing DNA damage, but I still see a strong pCHK2 (S516) signal. What could be the reason?
A2: There are several potential reasons for this observation:
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Insufficient inhibitor concentration or incubation time: The concentration of CCT241533 or the incubation time may not have been sufficient to fully inhibit CHK2 activity in your specific cell line and experimental conditions. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
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Compound instability: Ensure that the this compound solution is fresh and has been stored properly, as improper storage can lead to degradation of the compound.
-
Cell permeability issues: Although CCT241533 has been shown to be cell-permeable, different cell lines can have varying rates of drug uptake.
-
High protein expression levels: If the total CHK2 protein levels in your cells are very high, a higher concentration of the inhibitor may be required for effective inhibition.
Q3: My Western blot shows multiple bands for total CHK2. Is this normal?
A3: Yes, it is common to observe multiple bands for total CHK2, which can be due to post-translational modifications, such as phosphorylation, leading to a "band-shift" where the modified protein migrates slower on the gel.[1] Upon DNA damage, CHK2 becomes hyperphosphorylated, resulting in a noticeable upward shift in the band. Treatment with an effective CHK2 inhibitor like CCT241533 should prevent this band-shift.[1]
Q4: After CCT241533 treatment, the levels of total CHK2 protein appear to be decreased. Is this an expected outcome?
A4: CCT241533 is an inhibitor of CHK2 kinase activity and is not expected to directly affect the total protein levels of CHK2.[1] If you observe a significant decrease in total CHK2 levels, consider the following:
-
Protein degradation: The experimental conditions or other treatments might be inducing CHK2 protein degradation.
-
Loading inaccuracies: Ensure equal protein loading across all lanes by quantifying protein concentration before loading and by using a reliable loading control (e.g., GAPDH, β-actin).
-
Off-target effects: While CCT241533 is selective for CHK2, off-target effects at high concentrations cannot be entirely ruled out.[4]
Troubleshooting Guide
This guide addresses common issues encountered during Western blotting experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal for pCHK2 (S516) | Ineffective DNA damage induction. | Confirm that your DNA damaging agent (e.g., etoposide, bleomycin) is active and used at an appropriate concentration and duration to induce a robust CHK2 phosphorylation signal. |
| Insufficient protein loading. | Increase the amount of protein loaded onto the gel.[5][6][7] | |
| Poor antibody quality. | Use a validated antibody for pCHK2 (S516) and ensure it has been stored correctly.[5] | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[7] Optimize transfer time and voltage. | |
| High Background | Blocking was insufficient. | Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, as milk can sometimes mask phospho-epitopes).[6][8] |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[5][7] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations.[5][7] | |
| Non-specific Bands | Primary or secondary antibody is not specific enough. | Use highly cross-adsorbed secondary antibodies. Consider performing a control experiment with the secondary antibody alone to check for non-specific binding. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer.[6] | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[5][7] | |
| Inconsistent Results Between Replicates | Uneven protein loading. | Carefully quantify protein samples and use a loading control to normalize the data. |
| Variability in treatment conditions. | Ensure consistent timing and concentrations for DNA damage induction and CCT241533 treatment. | |
| Inconsistent transfer. | Ensure the transfer "sandwich" is assembled correctly and that there is uniform contact between the gel and the membrane. |
Experimental Protocols
General Western Blot Protocol
A detailed, step-by-step protocol for performing a Western blot to assess CHK2 phosphorylation.
-
Cell Lysis:
-
After cell treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[9]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Mix a calculated volume of lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[10]
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C with gentle agitation in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[9]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-pCHK2 S516, anti-total CHK2) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Signaling Pathways and Workflows
CCT241533 Mechanism of Action
Caption: Mechanism of CCT241533 in the DNA damage response pathway.
Western Blot Experimental Workflow
Caption: A typical workflow for a Western blot experiment.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Western blot issues.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 12. sigmaaldrich.com [sigmaaldrich.com]
CCT241533 hydrochloride inconsistent results in proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in proliferation assays using CCT241533 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1] It binds to the ATP pocket of CHK2, preventing the phosphorylation of its downstream targets.[1] CHK2 is a crucial component of the DNA damage response pathway, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in combination with DNA damaging agents like PARP inhibitors.[2][3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO at concentrations up to 96 mg/mL and in water up to 24 mg/mL.[4] For long-term storage, the solid compound should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to a year.[4] It is recommended to use fresh DMSO as moisture can reduce solubility.[4]
Q3: What are the expected GI50 values for this compound in common cancer cell lines?
The growth inhibitory (GI50) values for this compound can vary depending on the cell line and assay conditions. Published data from a 96-hour Sulforhodamine B (SRB) assay are provided in the table below.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Source |
| Target | CHK2 | [1] |
| IC50 (CHK2) | 3 nM | [1] |
| Ki (CHK2) | 1.16 nM | [5] |
| Selectivity | ~80-fold selective over CHK1 | [6] |
Table 2: GI50 Values of this compound in Human Cancer Cell Lines (96-hour SRB Assay)
| Cell Line | GI50 (µM) | Source |
| HT-29 (Colon) | 1.7 | [1][2] |
| HeLa (Cervical) | 2.2 | [1][2] |
| MCF-7 (Breast) | 5.1 | [1][2] |
Troubleshooting Guide for Inconsistent Proliferation Assay Results
Inconsistent results in proliferation assays with this compound can arise from several factors, ranging from compound handling to assay execution. This guide provides a systematic approach to troubleshooting.
Issue 1: High variability between replicate wells.
-
Potential Cause 1: Uneven Cell Seeding.
-
Recommendation: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting each set of replicates. Use a wide-bore pipette tip to minimize cell shearing and clumping.
-
-
Potential Cause 2: Edge Effects.
-
Recommendation: Evaporation from wells on the perimeter of the plate can alter media and compound concentrations. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.
-
-
Potential Cause 3: Compound Precipitation.
-
Recommendation: Although soluble in DMSO, this compound may precipitate in aqueous culture media, especially at higher concentrations or after prolonged incubation. Prepare fresh dilutions of the compound from a DMSO stock for each experiment. Visually inspect the wells under a microscope for any signs of precipitation before adding assay reagents. Consider the final DMSO concentration in the culture medium, keeping it below 0.5% to minimize solvent-induced cytotoxicity.
-
Issue 2: Poor dose-response curve or lack of expected potency.
-
Potential Cause 1: Incorrect Compound Concentration.
-
Recommendation: Verify the calculations for your serial dilutions. Ensure that the stock solution was properly dissolved and stored. It is advisable to prepare fresh stock solutions periodically.
-
-
Potential Cause 2: Cell Line Insensitivity.
-
Recommendation: The sensitivity to CHK2 inhibition can vary between cell lines. Confirm the expression and activity of CHK2 in your cell line of interest. Consider using a positive control cell line with known sensitivity.
-
-
Potential Cause 3: Assay Duration.
-
Recommendation: The anti-proliferative effects of CCT241533 may require a longer incubation period to become apparent. Consider extending the treatment duration (e.g., from 48 to 72 or 96 hours).
-
Issue 3: Assay-specific artifacts.
-
Potential Cause 1 (for MTT/XTT assays): Interference with Tetrazolium Salt Reduction.
-
Recommendation: Some compounds can directly reduce tetrazolium salts or interfere with cellular metabolic activity, leading to inaccurate results.[7] To test for this, run a cell-free control where this compound is added to the media and MTT/XTT reagent. If a color change occurs, consider switching to a different type of proliferation assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to metabolic interference.[8][9]
-
-
Potential Cause 2 (for SRB assay): Incomplete Fixation or Staining.
-
Recommendation: Ensure complete cell fixation with trichloroacetic acid (TCA) to prevent cell loss during washing steps. Use the recommended concentration and incubation time for the SRB dye to ensure saturation of protein binding. Inadequate washing can lead to high background, while excessive washing can cause signal loss.
-
Experimental Protocols
Sulforhodamine B (SRB) Proliferation Assay
This protocol is adapted from established methods and is suitable for assessing the anti-proliferative effects of this compound on adherent cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cells in culture
-
96-well flat-bottom tissue culture plates
-
Complete culture medium
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 72-96 hours).
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without aspirating the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plate five times with tap water or 1% acetic acid.
-
Remove excess water by inverting the plate and tapping it on a paper towel.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Post-Staining Wash:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510-570 nm using a microplate reader.
-
Mandatory Visualization
Caption: this compound inhibits the CHK2 signaling pathway.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. taiclone.com [taiclone.com]
- 6. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 7. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay [mdpi.com]
- 8. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
CCT241533 Hydrochloride: A Comparative Analysis Against Other CHK2 Inhibitors
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that functions as a tumor suppressor by instigating cell cycle arrest, DNA repair, or apoptosis following DNA damage. Its pivotal role in the DNA damage response (DDR) pathway makes it a compelling target for cancer therapy, particularly in combination with DNA-damaging agents. CCT241533 hydrochloride is a potent and selective inhibitor of CHK2. This guide provides a comparative analysis of this compound against other notable CHK2 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates CHK2. This activation leads to the phosphorylation of several downstream targets, including p53 and Cdc25A, which in turn mediate cellular outcomes such as cell cycle arrest and apoptosis. CHK2 inhibitors like CCT241533 block this cascade, preventing the cellular response to DNA damage. This can be particularly effective in cancer cells, where it can lead to mitotic catastrophe and cell death, especially when combined with chemotherapy or radiation.
Caption: The CHK2 signaling pathway in response to DNA damage and its inhibition by CCT241533.
Comparative Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (how strongly it binds to its target) and selectivity (its specificity for the target over other kinases). High potency and selectivity are desirable to maximize therapeutic effects while minimizing off-target side effects.
| Inhibitor | CHK2 IC₅₀ (nM) | CHK1 IC₅₀ (nM) | Selectivity (CHK1/CHK2) | Other Notable Targets (IC₅₀ nM) |
| CCT241533 | 3 | >10,000 | >3,333-fold | Highly selective |
| AZD7762 | 1.8 | 3.6 | 2-fold | Aurora B (5.8), CamKII (6.4), DYRK1A (9.8) |
| Prexasertib (LY2606368) | 37 | 1 | 0.027-fold (CHK1 selective) | FLT3 (16), CDK2/E (89) |
| BML-277 (NSC 95397) | 15 | >1,000 | >66-fold | Weak activity against other kinases |
Data Summary: CCT241533 demonstrates exceptional selectivity for CHK2 over CHK1, a significant advantage as off-target inhibition of CHK1 can lead to increased toxicity. While AZD7762 is highly potent against CHK2, it also potently inhibits CHK1 and other kinases, raising the potential for off-target effects. Prexasertib is primarily a CHK1 inhibitor with weaker activity against CHK2. BML-277 shows good selectivity but is less potent than CCT241533.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for evaluating and comparing the performance of kinase inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the target kinase.
Objective: To determine the IC₅₀ value of the inhibitor against CHK2.
Methodology:
-
Reagents: Recombinant human CHK2 enzyme, ATP, kinase buffer, and a synthetic peptide substrate (e.g., CHKtide).
-
Procedure:
-
A series of dilutions of the test inhibitor (e.g., CCT241533) are prepared in DMSO.
-
The inhibitor dilutions are pre-incubated with the CHK2 enzyme in a kinase reaction buffer for 15-20 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based method).
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the peptide on a phosphocellulose membrane and measuring radioactivity using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
Cellular Assay: Inhibition of Cisplatin-Induced Phosphorylation
This assay assesses the inhibitor's ability to penetrate cells and engage its target in a cellular context.
Objective: To measure the functional inhibition of CHK2 activity in cells following DNA damage.
Methodology:
-
Cell Culture: A suitable cancer cell line (e.g., HT29 or U2OS) is cultured to approximately 80% confluency.
-
Procedure:
-
Cells are pre-treated with various concentrations of the CHK2 inhibitor for 1-2 hours.
-
DNA damage is induced by adding a DNA-damaging agent like cisplatin (e.g., 25 µM) for a further 16-24 hours.
-
Cells are harvested, and whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CHK2 (p-CHK2 Thr68).
-
A primary antibody against total CHK2 or a housekeeping protein (e.g., β-actin) is used as a loading control.
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The intensity of the p-CHK2 band is quantified and normalized to the loading control. The reduction in p-CHK2 signal in the presence of the inhibitor indicates target engagement.
A Head-to-Head Battle of Checkpoint Kinase Inhibitors: CCT241533 Hydrochloride vs. AZD7762
For researchers, scientists, and drug development professionals, the selection of a specific checkpoint kinase inhibitor is a critical decision in the design of pre-clinical and clinical studies. This guide provides a comprehensive comparison of two prominent checkpoint kinase inhibitors, CCT241533 hydrochloride and AZD7762, detailing their mechanisms of action, biochemical and cellular activities, and the experimental frameworks used to evaluate them.
This compound and AZD7762 are both potent, ATP-competitive small molecule inhibitors of checkpoint kinases, crucial regulators of the DNA damage response (DDR). However, they exhibit distinct selectivity profiles that dictate their potential therapeutic applications. CCT241533 is a highly selective inhibitor of Checkpoint Kinase 2 (CHK2), while AZD7762 is a dual inhibitor of both Checkpoint Kinase 1 (CHK1) and CHK2.[1][2][3] This fundamental difference in their targets underpins their distinct biological effects and strategic uses in cancer research.
Performance Snapshot: A Quantitative Comparison
The in vitro potency and selectivity of this compound and AZD7762 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for a direct comparison of their performance.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (Chk1/Chk2 IC50 Ratio) |
| This compound | Chk2 | 3 [2][4] | 1.16 [4] | ~82-fold [1] |
| Chk1 | 245[4] | Not Reported | ||
| AZD7762 | Chk1 | 5 [3] | 3.6 [3] | ~1-fold [1] |
| Chk2 | 5 [1] | Not Reported |
Table 1: In Vitro Kinase Inhibitory Potency. This table provides a summary of the biochemical potency of this compound and AZD7762 against their primary targets.
| Inhibitor | Cell Line | Assay Type | GI50 (µM) | Potentiation Effect |
| This compound | HT-29 | SRB Assay | 1.7[4] | Potentiates PARP inhibitors[4] |
| HeLa | SRB Assay | 2.2[4] | Potentiates PARP inhibitors[4] | |
| MCF-7 | SRB Assay | 5.1[4] | Not Reported | |
| AZD7762 | SW620 | Growth Inhibition | Not Reported | Potentiates Gemcitabine[3] |
| H460-DNp53 | Growth Inhibition | Not Reported | Potentiates Gemcitabine[3] | |
| Multiple Myeloma Cell Lines | Proliferation Assay | Not Reported | Potentiates Bendamustine, Melphalan, Doxorubicin[5] |
Table 2: Cellular Activity and Chemopotentiation. This table summarizes the growth inhibitory effects of the compounds and their ability to enhance the efficacy of other anti-cancer agents in various cancer cell lines.
Unraveling the Mechanism of Action: Distinct Roles in the DNA Damage Response
Upon DNA damage, cells activate a complex signaling network to arrest the cell cycle and initiate DNA repair. The ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases are key upstream activators of Chk2 and Chk1, respectively.[6][7] DNA double-strand breaks primarily activate the ATM-Chk2 pathway, while single-strand DNA breaks and replication stress activate the ATR-Chk1 pathway.[7]
This compound , as a selective Chk2 inhibitor, primarily interferes with the cellular response to double-strand DNA breaks.[2][4] Its high selectivity makes it a valuable tool for dissecting the specific functions of Chk2 in DNA repair, cell cycle control, and apoptosis. Notably, CCT241533 has been shown to significantly potentiate the cytotoxicity of PARP inhibitors in p53-deficient tumor cells.[4]
AZD7762 , by inhibiting both Chk1 and Chk2, casts a wider net on the DNA damage response, abrogating both S and G2/M phase checkpoints.[3][8] This dual inhibition can prevent cancer cells from repairing DNA damage induced by chemotherapy or radiation, leading to mitotic catastrophe and apoptosis.[5] AZD7762 has demonstrated potent chemosensitizing and radiosensitizing effects in a variety of preclinical models.[3][8]
A simplified diagram of the DNA damage response pathway highlighting the points of inhibition for CCT241533 and AZD7762.
Experimental Protocols: A Guide to Evaluation
The characterization of this compound and AZD7762 has relied on a suite of standardized in vitro and in-cell assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against purified Chk1 and Chk2 kinases.
Methodology:
-
Reaction Setup: A typical assay is performed in a 96- or 384-well plate format. The reaction mixture contains recombinant human Chk1 or Chk2 enzyme, a specific peptide substrate (e.g., a derivative of Cdc25C), and ATP (often radiolabeled with ³³P or in a system that allows for non-radioactive detection).
-
Inhibitor Addition: The test compounds (CCT241533 or AZD7762) are added at varying concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity using a scintillation counter. Non-radioactive methods, such as those based on fluorescence polarization or luminescence, are also commonly used.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration to calculate the IC50 value.
Cellular Checkpoint Abrogation Assay
Objective: To assess the ability of the inhibitors to override a DNA damage-induced cell cycle checkpoint.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., HT-29) are cultured and treated with a DNA-damaging agent (e.g., camptothecin or etoposide) to induce cell cycle arrest, typically in the G2 phase.[3][4]
-
Inhibitor Addition: The cells are then co-treated with varying concentrations of the checkpoint kinase inhibitor.
-
Cell Cycle Analysis: After a defined incubation period, the cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Data Analysis: A decrease in the percentage of cells in the G2/M phase and a corresponding increase in cells entering mitosis (which can be measured by staining for markers like phospho-histone H3) indicates checkpoint abrogation.[3]
Cell Viability and Chemopotentiation Assays
Objective: To determine the cytotoxic effects of the inhibitors alone and in combination with other anti-cancer agents.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: Cells are treated with a range of concentrations of the checkpoint kinase inhibitor, either alone or in combination with a fixed concentration of a DNA-damaging agent or PARP inhibitor.
-
Incubation: The cells are incubated for a prolonged period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using assays such as the sulforhodamine B (SRB) assay, MTT assay, or a luminescence-based assay that measures ATP levels (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is determined for the inhibitor alone. For combination studies, a potentiation index can be calculated to quantify the synergistic effect.[4]
A generalized experimental workflow for the evaluation of checkpoint kinase inhibitors.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and AZD7762 hinges on the specific research question and therapeutic strategy.
This compound stands out for its high potency and selectivity for Chk2.[1][4] This makes it an invaluable research tool for elucidating the specific roles of Chk2 in the DNA damage response and a potential therapeutic agent in contexts where selective Chk2 inhibition is desired, such as in combination with PARP inhibitors.[4]
AZD7762 , as a potent dual Chk1/Chk2 inhibitor, offers a broader impact on cell cycle checkpoints.[3] Its ability to sensitize cancer cells to a wide range of DNA-damaging agents has been well-documented.[3][5][8] However, the clinical development of AZD7762 was halted due to cardiac toxicity, a factor that must be considered in its experimental application.[9]
Ultimately, a thorough understanding of the distinct pharmacological profiles of this compound and AZD7762, supported by the robust experimental data presented here, will empower researchers to make informed decisions in advancing the field of cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating CHK2 Inhibition in Cells: A Comparative Guide to CCT241533 Hydrochloride
This guide provides a comprehensive comparison of CCT241533 hydrochloride, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), with other alternative inhibitors. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and pathway visualizations to objectively assess the validation of CHK2 inhibition in a cellular context.
Checkpoint Kinase 2 (CHK2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA double-strand breaks, CHK2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase.[1] Activated CHK2 then phosphorylates a variety of downstream targets to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis in cases of severe damage.[1][3] The inhibition of CHK2 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.[4]
CCT241533 is a highly potent and selective ATP-competitive inhibitor of CHK2.[3][5] X-ray crystallography has confirmed that CCT241533 binds directly to the ATP pocket of CHK2.[3][5] This guide will delve into the experimental validation of CCT241533's efficacy and compare its performance with other known CHK2 inhibitors.
Comparative Analysis of CHK2 Inhibitors
The following table summarizes the in vitro efficacy and cellular activity of this compound in comparison to other commercially available CHK2 inhibitors.
| Inhibitor | IC50 (CHK2) | Selectivity | Cellular Potency (Example) | Key Cellular Readouts | Reference |
| This compound | 3 nM | >80-fold vs CHK1 | GI50: 1.7 µM (HT-29), 2.2 µM (HeLa), 5.1 µM (MCF-7) | Inhibition of CHK2 pS516, HDMX degradation | [3][5] |
| PV1019 | Submicromolar | Selective for CHK2 | GI50 values in various colon and ovarian cancer cell lines | Inhibition of CHK2 autophosphorylation, Cdc25C phosphorylation | [6] |
| AZD7762 | Potent | Inhibits both CHK1 and CHK2 | Not specified for CHK2 alone | Not specified for CHK2 alone | [7] |
| Isobavachalcone (IBC) | Not specified (IC50 for other kinases provided) | Inhibits CHK2 | IC50: Varies across cell lines | Inhibition of CHK2 autophosphorylation and BRCA1 phosphorylation | [8] |
| BML-277 | Not specified | CHK2 inhibitor | Used at 20 µM in MCF-7 cells | Inhibition of CHK2 activation | [8] |
Experimental Protocols for Validating CHK2 Inhibition
Validating the efficacy of a CHK2 inhibitor like CCT241533 in a cellular setting requires a multi-pronged approach, assessing both the direct impact on CHK2 activity and the functional consequences on downstream signaling pathways.
This is the most direct biochemical method to confirm CHK2 inhibition. The protocol focuses on detecting the phosphorylation status of CHK2 and its downstream targets.
Protocol:
-
Cell Treatment: Plate cells (e.g., HT-29, HeLa, or MCF-7) and allow them to adhere. Treat the cells with a DNA damaging agent (e.g., 50 µM etoposide for 5 hours) to induce CHK2 activation. Co-treat a subset of cells with varying concentrations of this compound.[3]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A significant reduction in the phospho-CHK2 signal in the CCT241533-treated samples compared to the DNA damage-only control confirms inhibition.
These assays determine the cytotoxic or cytostatic effects of the inhibitor.
Protocol (SRB Assay):
-
Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.[5]
-
Compound Treatment: Treat cells with a serial dilution of this compound for 96 hours.[5]
-
Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid.
-
Measurement: Solubilize the bound dye with 10 mM Tris base and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the GI50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).[5]
This method assesses the functional consequence of CHK2 inhibition on cell cycle progression following DNA damage.
Protocol:
-
Cell Treatment: Treat cells with a DNA damaging agent with or without CCT241533 for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of the G2/M checkpoint arrest induced by DNA damage indicates functional CHK2 inhibition.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CHK2 signaling pathway and a typical experimental workflow for validating CHK2 inhibition.
Caption: CHK2 signaling pathway in response to DNA damage.
Caption: Experimental workflow for validating CHK2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into the Neuroprotective and Therapeutic Potential of Plant-Derived Chk2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CCT241533 Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of checkpoint kinase inhibitors, a thorough understanding of a compound's specificity and selectivity is paramount. This guide provides a detailed comparison of CCT241533 hydrochloride, a potent inhibitor of Checkpoint Kinase 2 (CHK2), with other selective CHK2 inhibitors, supported by experimental data and detailed methodologies.
This compound has emerged as a valuable chemical probe for elucidating the multifaceted roles of CHK2, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Its high potency and favorable selectivity profile make it a subject of significant interest. This guide aims to provide an objective comparison of CCT241533 with other notable CHK2 inhibitors, namely ART-446 and PV1019, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
In Vitro Potency and Selectivity: A Head-to-Head Comparison
The inhibitory activity of CCT241533 and its counterparts has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) serves as a key metric for potency, while screening against a broad panel of kinases reveals the selectivity profile.
| Inhibitor | Primary Target | IC50 (nM) vs CHK2 | IC50 (nM) vs CHK1 | Selectivity (CHK1/CHK2) | Off-Target Profile Highlights |
| This compound | CHK2 | 3[1][2] | 245[1] | ~82-fold | >80% inhibition at 1 µM against PHK, MARK3, GCK, and MLK1[1] |
| ART-446 | CHK2 | 9.06[3][4] | >10-fold selectivity over CHK1 | >10-fold | High selectivity in a panel of 468 kinases; some binding to IRAK3, DLK, RIPK4, PI3K3CG, and MKNK2 observed[3] |
| PV1019 | CHK2 | 24-138[5][6] | 55,000[5] | >220-fold | Selective against a panel of 53 kinases, with IC50 values for off-targets being at least 75-fold greater than for CHK2[5] |
This compound demonstrates exceptional potency against CHK2 with an IC50 of 3 nM.[1][2] Its selectivity over the closely related kinase, CHK1, is approximately 82-fold.[1] Further screening against a panel of 85 kinases at a 1 µM concentration revealed that CCT241533 exhibits minimal cross-reactivity, with only four other kinases (PHK, MARK3, GCK, and MLK1) showing greater than 80% inhibition.[1]
In comparison, ART-446 is another potent CHK2 inhibitor with an IC50 of 9.06 nM and demonstrates a more than 10-fold selectivity over CHK1.[3][4] A broad kinase screen of 468 kinases highlighted its high selectivity.[3] PV1019, while slightly less potent with a reported IC50 in the range of 24-138 nM, showcases a remarkable selectivity of over 220-fold against CHK1.[5][6]
CHK2 Signaling in the DNA Damage Response
Understanding the context in which these inhibitors function is crucial. CHK2 is a key transducer kinase in the ATM-mediated signaling cascade, which is activated in response to DNA double-strand breaks (DSBs).
Caption: The ATM-CHK2 signaling pathway activated by DNA double-strand breaks.
Upon activation by ATM, CHK2 phosphorylates a suite of downstream targets to orchestrate cellular responses, including cell cycle arrest, DNA repair, and apoptosis. Inhibitors like this compound act by competitively binding to the ATP pocket of CHK2, thereby blocking these downstream signaling events.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used in the characterization of CHK2 inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.
Caption: Workflow for a typical radiometric in vitro kinase assay.
Methodology:
-
Reaction Setup: Kinase reactions are set up in a multi-well plate format. Each well contains purified recombinant CHK2 enzyme, a suitable substrate (e.g., CHKtide peptide), and assay buffer.
-
Inhibitor Addition: Test compounds, such as this compound, are added in a series of dilutions to determine the dose-dependent inhibition. A DMSO control is included.
-
Reaction Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction plate is incubated at 30°C for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Capture: The reaction is stopped by spotting the mixture onto phosphocellulose filter paper. The phosphorylated substrate binds to the paper, while unincorporated ATP does not.
-
Washing: The filter paper is washed multiple times with a suitable buffer (e.g., phosphoric acid) to remove unbound [γ-³³P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to the DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cell viability and is a common method to assess the cytotoxic effects of chemical compounds.
Methodology:
-
Cell Seeding: Adherent cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72-96 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: The TCA is removed, and the plates are washed and dried. Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature to allow the dye to bind to cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris-based solution.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The absorbance is proportional to the number of living cells.
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.
Conclusion
This compound stands out as a highly potent and selective inhibitor of CHK2. Its well-characterized profile, supported by robust experimental data, makes it an excellent tool for investigating the intricate roles of CHK2 in DNA damage response and cancer biology. When compared to other selective CHK2 inhibitors like ART-446 and PV1019, CCT241533 offers a compelling balance of high potency and specificity. Researchers should carefully consider the specific requirements of their experimental system, including the desired potency and known off-target effects of each inhibitor, to make an informed decision. This guide provides a foundational dataset to facilitate this selection process and to promote rigorous and reproducible scientific inquiry.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Disruption of DNA Repair by a Novel CHK2 Inhibitor, ART-446, and Olaparib is a Promising Strategy for Triple-Negative Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Disruption of DNA Repair by a Novel CHK2 Inhibitor, ART-446, and Olaparib is a Promising Strategy for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
CCT241533 Hydrochloride: A Comparative Analysis of a Selective CHK2 Inhibitor
For researchers and drug development professionals navigating the landscape of DNA damage response (DDR) pathway inhibitors, CCT241533 hydrochloride has emerged as a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2][3] This guide provides a comprehensive cross-reactivity analysis of this compound, comparing its performance with other commercially available CHK2 inhibitors, supported by experimental data and detailed protocols.
Potency and Selectivity Profile
This compound demonstrates high potency with a half-maximal inhibitory concentration (IC50) of 3 nM against CHK2.[1][2] Its selectivity has been evaluated against the closely related kinase CHK1, showing an IC50 of 190 nM, which indicates a 63-fold selectivity for CHK2.[4] Another source reports an IC50 of 245 nM for CHK1, resulting in an 80-fold selectivity.[5]
To further characterize its specificity, CCT241533 was screened against a panel of 85 kinases at a concentration of 1 µM.[5][6] The results revealed that only four of these kinases—PHK, MARK3, GCK, and MLK1—exhibited greater than 80% inhibition, underscoring the compound's high degree of selectivity.[5][6]
Comparison with Alternative CHK2 Inhibitors
To provide a broader context for the utility of CCT241533, its performance has been compared with two other notable CHK2 inhibitors: BML-277 and AZD7762.
| Compound | Target(s) | CHK2 IC50 (nM) | CHK1 IC50 (nM) | Selectivity Notes |
| This compound | CHK2 | 3[1][2] | 190[4] / 245[5] | >80% inhibition of only 4 out of 85 kinases at 1 µM.[5][6] |
| BML-277 | CHK2 | 15[1][7] | - | Reported to have 1000-fold greater selectivity for CHK2 over CHK1 and Cdk1/B.[7] |
| AZD7762 | CHK1/CHK2 | 5[8] | 5[8] | A potent dual inhibitor of CHK1 and CHK2.[8] |
Signaling Pathway and Experimental Workflow
The primary signaling pathway of CCT241533 involves the inhibition of CHK2, a key kinase in the ATM-mediated DNA damage response pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing inhibitor cross-reactivity.
Caption: CHK2 Signaling Pathway and Inhibition by CCT241533.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of novel, selective and potent Chk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]
A Head-to-Head Battle of CHK2 Inhibitors: CCT241533 Hydrochloride vs. BML-277
For Immediate Release
In the intricate world of cellular signaling and DNA damage response (DDR), Checkpoint Kinase 2 (CHK2) has emerged as a critical node and a compelling target for therapeutic intervention, particularly in oncology. As a serine/threonine kinase, CHK2 plays a pivotal role in orchestrating cell cycle arrest, DNA repair, or apoptosis following genotoxic stress. The inhibition of CHK2 is a promising strategy to sensitize cancer cells to DNA-damaging agents. This guide provides a comprehensive, data-driven comparison of two prominent CHK2 inhibitors: CCT241533 hydrochloride and BML-277.
At a Glance: Performance Comparison
Both CCT241533 and BML-277 are potent, ATP-competitive inhibitors of CHK2. However, they exhibit distinct profiles in terms of potency and selectivity. CCT241533 demonstrates superior potency, while BML-277 boasts exceptional selectivity against the closely related kinase, CHK1.
Table 1: Biochemical Potency and Selectivity of CHK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity (CHK1/CHK2 IC50 Ratio) |
| This compound | CHK2 | 3[1][2][3][4] | 1.16[1][2][4] | ~82-fold[5] |
| CHK1 | 190 - 245[1][3] | Not Reported | ||
| BML-277 | CHK2 | 15[6][7][8][9] | 37[6][8] | >1000-fold[7][10] |
| CHK1 | >15,000[2] | Not Reported |
Key Observations: CCT241533 is approximately five times more potent than BML-277 in inhibiting CHK2 based on their respective IC50 values.[1][8] Conversely, BML-277 shows a significantly higher degree of selectivity for CHK2 over CHK1.[7][10]
Table 2: Cellular Activity of CHK2 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | Effective Concentration/Result |
| This compound | HT-29, HeLa, MCF-7 | Growth Inhibition (SRB) | GI50: 1.7 µM, 2.2 µM, 5.1 µM, respectively[1][3] |
| HT-29, HeLa | CHK2 Autophosphorylation (S516) Inhibition | Effective at ≥0.5 µM[3] | |
| p53-defective tumor cells | Potentiation of PARP inhibitors | Significantly potentiates cytotoxicity[1][3] | |
| BML-277 | Human CD4+ and CD8+ T-cells | Radioprotection from apoptosis | EC50: 3 - 7.6 µM[6][8] |
| MCF-7 | CHK2 Autophosphorylation (S516) Inhibition | Effective at 20 µM[11][12] |
Delving into the Mechanism: The CHK2 Signaling Pathway
Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated. ATM then phosphorylates CHK2 on threonine 68 (Thr68), a critical step for its activation.[3] This leads to CHK2 dimerization and autophosphorylation, enabling it to phosphorylate downstream targets such as p53 and Cdc25 phosphatases, ultimately leading to cell cycle arrest, DNA repair, or apoptosis. Both CCT241533 and BML-277 act by competitively binding to the ATP pocket of CHK2, thereby preventing the phosphorylation of its substrates.[1][8]
Experimental Protocols
Rigorous evaluation of kinase inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize CCT241533 and BML-277.
Protocol 1: In Vitro Kinase Assay (Radiometric)
This assay directly measures the catalytic activity of CHK2 by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate peptide.
-
Objective: To determine the IC50 value of an inhibitor against purified CHK2.
-
Materials:
-
Recombinant full-length human CHK2 enzyme.
-
Synthetic peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR).[6]
-
[γ-³³P]ATP.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, protease inhibitors).[6]
-
Test compounds (CCT241533 or BML-277) in DMSO.
-
Streptavidin-coated agarose beads.[6]
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a reaction plate, combine the CHK2 enzyme, peptide substrate, and the test compound dilutions.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).[6]
-
Stop the reaction by adding cold ATP.
-
Capture the biotinylated peptide substrate using streptavidin-coated agarose beads.
-
Wash the beads to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radioactive phosphate incorporated into the peptide using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular CHK2 Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block CHK2 autophosphorylation in a cellular context following DNA damage.
-
Objective: To validate the cellular activity of the CHK2 inhibitor.
-
Materials:
-
Human cell line with a functional CHK2 pathway (e.g., MCF-7, HeLa).
-
DNA damaging agent (e.g., etoposide, camptothecin, or ionizing radiation).[3]
-
Test compounds (CCT241533 or BML-277).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-CHK2 (e.g., Ser516 or Thr68), anti-total CHK2.
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with various concentrations of the inhibitor (or vehicle control) for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent for a specified time.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody for phospho-CHK2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total CHK2 and a loading control (e.g., actin) to ensure equal loading.
-
Quantify band intensities to determine the inhibition of CHK2 phosphorylation.
-
Protocol 3: Cell Viability/Growth Inhibition Assay (SRB or MTT)
This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.
-
Objective: To determine the GI50 (Growth Inhibitory) or IC50 (Inhibitory Concentration) of the inhibitor in various cell lines.
-
Materials:
-
Cancer cell lines.
-
96-well plates.
-
Test compounds.
-
Sulforhodamine B (SRB) or MTT reagent.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat cells with serial dilutions of the test compound.
-
Incubate for a specified period (e.g., 96 hours).[3]
-
For SRB assay: Fix cells with trichloroacetic acid, stain with SRB, and solubilize the dye.
-
For MTT assay: Add MTT reagent, incubate, and then solubilize the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability/growth relative to the vehicle-treated control and determine the GI50/IC50 value.
-
Logical Comparison Framework
The choice between CCT241533 and BML-277 depends on the specific experimental goals.
Conclusion
Both this compound and BML-277 are invaluable tools for dissecting the role of CHK2 in the DNA damage response. CCT241533 offers superior potency, making it an excellent choice for experiments where maximal inhibition of CHK2 is desired.[1] In contrast, BML-277 provides exceptional selectivity, which is critical for studies aiming to delineate the specific functions of CHK2 without confounding effects from CHK1 inhibition.[7] The selection of the appropriate inhibitor should be guided by the specific requirements of the experimental design, with careful consideration of the data and protocols presented in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 12. benchchem.com [benchchem.com]
On-Target Efficacy of CCT241533 Hydrochloride: A Comparative Analysis
CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response pathway.[1][2][3] This guide provides a comparative analysis of this compound's on-target effects, supported by experimental data, to assist researchers in evaluating its suitability for their studies.
Potency and Selectivity
This compound demonstrates high potency for CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM.[1][2][4] Its selectivity for CHK2 over the related kinase CHK1 is a key feature, with a reported 63- to 80-fold greater inhibition of CHK2.[1][4][5] This selectivity is crucial for dissecting the specific roles of CHK2 in cellular processes.
| Target | IC50 | Ki | Selectivity (CHK1/CHK2) |
| CHK2 | 3 nM[1][2][4][6] | 1.16 nM[1][2][4][5] | ~63-80 fold |
| CHK1 | 190 nM - 245 nM[1][4][5] | - |
Table 1: In Vitro Potency and Selectivity of this compound.
A screen against a panel of 85 other kinases at a concentration of 1 µM showed minimal cross-reactivity, with only four other kinases (PHK, MARK3, GCK, and MLK1) exhibiting greater than 80% inhibition.[3][5]
Cellular Activity
In human tumor cell lines, CCT241533 effectively blocks CHK2 activity following DNA damage. This is evidenced by the inhibition of CHK2 autophosphorylation at Serine 516, changes in protein mobility (band-shift), and prevention of HDMX degradation.[1][3][4][7]
| Cell Line | GI50 (Growth Inhibition) |
| HT-29 (p53 mutant) | 1.7 µM[1][3][4][5] |
| HeLa (p53 defective) | 2.2 µM[1][3][4][5] |
| MCF-7 (p53 wild-type) | 5.1 µM[1][3][4][5] |
Table 2: Cellular Activity of this compound in Various Human Cancer Cell Lines.
Synergy with PARP Inhibitors
A significant on-target effect of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in p53 deficient or mutant cancer cells.[3][4][5][7][8] This synergistic effect suggests a potential therapeutic strategy for cancers with compromised p53 function.
| Cell Line | PARP Inhibitor | Potentiation Index (PI) |
| HeLa | AG14447 | >1 |
| HT-29 | AG14447 | >1 |
| HeLa | Olaparib | >1 |
Table 3: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533. A Potentiation Index (PI) greater than 1 indicates a synergistic effect.
Signaling Pathway and Mechanism of Action
DNA double-strand breaks activate the ATM kinase, which in turn phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream targets to induce cell cycle arrest, DNA repair, or apoptosis.[3][7] CCT241533, as an ATP-competitive inhibitor, binds to the ATP pocket of CHK2, preventing its kinase activity and the subsequent phosphorylation of its substrates.[1][3][7]
Experimental Protocols
Kinase Assay (In Vitro Potency)
Objective: To determine the IC50 of CCT241533 against CHK2.
Methodology: Recombinant CHK2 enzyme activity is measured in the presence of varying concentrations of CCT241533. The assay typically involves the use of a radioactive isotope like [γ-³³P]ATP and a substrate peptide. The amount of incorporated radioactivity into the substrate is quantified to determine the level of kinase inhibition. The IC50 value is calculated from the dose-response curve.
Cellular Potentiation Assay (Synergy)
Objective: To assess the ability of CCT241533 to enhance the cytotoxicity of other agents, such as PARP inhibitors.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29, HeLa) are seeded in 96-well plates.
-
Drug Treatment: Cells are treated with a fixed, non-toxic concentration of CCT241533 in combination with a range of concentrations of a PARP inhibitor. Control wells receive the PARP inhibitor alone.
-
Incubation: Plates are incubated for a period of 96 hours for a Sulforhodamine B (SRB) assay or 7-10 days for a colony formation assay.[3][4]
-
Quantification:
-
SRB Assay: Cell density is determined by staining with SRB and measuring the absorbance.
-
Colony Formation Assay: The number of colonies is counted.
-
-
Data Analysis: The GI50 (for SRB) or the concentration required to inhibit colony formation by 50% is calculated for the PARP inhibitor alone and in combination with CCT241533. The Potentiation Index (PI) is calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with CCT241533. A PI > 1 indicates potentiation.[3][4]
Conclusion
This compound is a highly potent and selective inhibitor of CHK2, demonstrating clear on-target effects in both biochemical and cellular assays. Its ability to synergize with PARP inhibitors in p53-deficient cancer cells highlights its potential as a valuable research tool and a candidate for combination cancer therapy strategies. The provided data and protocols offer a framework for researchers to design and interpret experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 6. biocompare.com [biocompare.com]
- 7. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
CCT241533 Hydrochloride: A Comparative Guide to Off-Target Kinase Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the off-target kinase screening results for CCT241533 hydrochloride, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2).[1][2] The performance of CCT241533 is evaluated against other known CHK2 inhibitors, Chk2-IN-1 and BML-277, with supporting experimental data to inform researchers on its selectivity profile.
This compound is a highly potent inhibitor of CHK2 with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[1][2] Its selectivity is a critical attribute for its use as a chemical probe and potential therapeutic agent. This guide delves into the specifics of its interactions with other kinases to provide a clear picture of its off-target profile.
Comparative Kinase Inhibition Data
The following tables summarize the quantitative data for CCT241533 and its comparator compounds, Chk2-IN-1 and BML-277.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| CCT241533 | CHK2 | 3 | [1][2] |
| Chk2-IN-1 | CHK2 | 13.5 | |
| BML-277 | CHK2 | 15 | [3] |
Table 1: On-Target Potency of CHK2 Inhibitors. This table compares the half-maximal inhibitory concentrations (IC50) of CCT241533, Chk2-IN-1, and BML-277 against their primary target, CHK2.
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity (Off-Target IC50 / CHK2 IC50) | Reference |
| CCT241533 | CHK1 | 245 | ~82-fold | [1] |
| Chk2-IN-1 | CHK1 | 220.4 | ~16-fold | |
| BML-277 | CHK1 | >15,000 | >1000-fold |
Table 2: Selectivity Profile against CHK1. This table highlights the selectivity of the inhibitors for CHK2 over the closely related kinase, CHK1. A higher selectivity ratio indicates a greater preference for CHK2.
CCT241533 Off-Target Kinase Panel
CCT241533 was screened against a panel of 85 kinases at a concentration of 1 µM. The results are presented as the percentage of remaining kinase activity. A lower percentage indicates stronger inhibition.
| Off-Target Kinase | % Activity Remaining at 1 µM CCT241533 |
| PHK | <20% |
| MARK3 | <20% |
| GCK | <20% |
| MLK1 | <20% |
Table 3: Significant Off-Target Hits for CCT241533 at 1 µM. This table lists the kinases that were inhibited by more than 80% in the presence of 1 µM CCT241533.[1][4]
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, a standard method for determining the potency and selectivity of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Test compound (e.g., CCT241533) dissolved in DMSO
-
[γ-³³P]ATP (for radiometric assay) or fluorescently labeled tracer (for fluorescence polarization assay)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Stop solution (e.g., phosphoric acid for radiometric assay, EDTA for other assays)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (scintillation counter for radiometric assay, fluorescence plate reader for fluorescence-based assays)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations.
-
Reaction Setup: In a microplate, add the kinase, the specific peptide substrate, and the diluted test compound. Include controls for no inhibition (DMSO vehicle only) and background (no kinase).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Add a solution of ATP and, for radiometric assays, [γ-³³P]ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution.
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence Polarization Assay: Measure the change in fluorescence polarization using a suitable plate reader. The displacement of a fluorescent tracer from the kinase by the inhibitor results in a decrease in polarization.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibition control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Workflow and Signaling Context
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: The central role of CHK2 in the DNA damage response pathway.
References
A Comparative Guide to the CHK2 Inhibitor CCT241533 and Selective CHK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) pathway presents a promising strategy. Central to this pathway are the checkpoint kinases, CHK1 and CHK2, which play crucial, albeit distinct, roles in maintaining genomic integrity. While both are serine/threonine kinases involved in cell cycle arrest, their activation mechanisms and primary functions differ, making selective inhibition a key therapeutic goal. This guide provides a comparative analysis of CCT241533, a potent and selective CHK2 inhibitor, against a panel of well-characterized CHK1 inhibitors, offering insights into their respective potencies, selectivities, and cellular effects.
Introduction to CHK1 and CHK2 Inhibition
Checkpoint kinase 1 (CHK1) is a pivotal regulator of the S and G2/M cell cycle checkpoints, primarily activated by the ATR kinase in response to single-strand DNA breaks and replication stress.[1] Inhibition of CHK1 abrogates these checkpoints, leading to premature mitotic entry with damaged DNA, a phenomenon known as mitotic catastrophe, which is particularly cytotoxic to cancer cells with defective p53.[1]
Checkpoint kinase 2 (CHK2), on the other hand, is a key effector of the ATM kinase, activated predominantly in response to DNA double-strand breaks.[2] Activated CHK2 phosphorylates a range of downstream targets to induce cell cycle arrest, DNA repair, and apoptosis.[2] The therapeutic potential of CHK2 inhibitors is an area of active investigation, with evidence suggesting they may enhance the efficacy of certain DNA-damaging agents, such as PARP inhibitors.[2][3]
CCT241533 has emerged as a highly potent and selective ATP-competitive inhibitor of CHK2.[2] This guide will compare its performance metrics with those of several prominent CHK1 inhibitors: Prexasertib (LY2606368), AZD7762, MK-8776 (SCH 900776), and GDC-0575.
Data Presentation: A Quantitative Comparison
The following tables summarize the biochemical potency and selectivity of CCT241533 and the selected CHK1 inhibitors.
Table 1: Biochemical Potency (IC50) of CCT241533 and Selected CHK1 Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| CCT241533 | CHK2 | 3 | [2][4][5] |
| CHK1 | 190 - 245 | [2][4][5] | |
| Prexasertib (LY2606368) | CHK1 | <1 | |
| CHK2 | 8 | ||
| AZD7762 | CHK1 | 5 | [6][7] |
| CHK2 | 5 - <10 | [6][8] | |
| MK-8776 (SCH 900776) | CHK1 | 3 | |
| CHK2 | 1500 | ||
| GDC-0575 | CHK1 | 1.2 | [9] |
| CHK2 | >10,000 | [10] |
Table 2: Selectivity Profile of CCT241533 and CHK1 Inhibitors
| Compound | Primary Target | Selectivity (CHK1 IC50 / CHK2 IC50) | Key Off-Targets (if reported) | Reference(s) |
| CCT241533 | CHK2 | ~0.012 - 0.016 (Highly CHK2 selective) | Minimal cross-reactivity against a panel of 85 kinases at 1 µM.[2] | [2][11] |
| Prexasertib (LY2606368) | CHK1 | ~0.125 | RSK1 (IC50 = 9 nM) | |
| AZD7762 | CHK1 / CHK2 | ~1 (Dual Inhibitor) | CAM, Yes, Fyn, Lyn, Hck, Lck | [6] |
| MK-8776 (SCH 900776) | CHK1 | ~0.002 (Highly CHK1 selective) | CDK2 (IC50 = 160 nM) | |
| GDC-0575 | CHK1 | <0.00012 (Highly CHK1 selective) | Not specified | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination (Radiometric)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase using a radiometric assay.
Materials:
-
Recombinant CHK1 or CHK2 enzyme
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP (radiolabeled) and non-radiolabeled ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 1 mM DTT)
-
Test inhibitor (e.g., CCT241533 or a CHK1 inhibitor) serially diluted in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a reaction master mix containing kinase assay buffer, the peptide substrate, and the kinase enzyme.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, add a small volume of each inhibitor dilution.
-
Pre-incubation: Add the kinase/substrate master mix to each tube/well containing the inhibitor and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to a final concentration appropriate for the assay (e.g., 100 µM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[12]
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the procedure for analyzing the cell cycle distribution of a cell population treated with an inhibitor using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Test inhibitor (e.g., CCT241533 or a CHK1 inhibitor)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the desired concentrations of the inhibitor or vehicle (DMSO) for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.[9][14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in the PI staining solution.[15]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark. The RNase A will degrade RNA, ensuring that PI only binds to DNA.[16]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (e.g., FL2 or FL3).[17]
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of CHK1/CHK2 Phosphorylation
This protocol describes the detection of total and phosphorylated CHK1 and CHK2 proteins in cell lysates by Western blotting to assess inhibitor activity.
Materials:
-
Cultured cells treated with inhibitor and/or a DNA damaging agent
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total CHK1, anti-phospho-CHK1 (Ser345), anti-total CHK2, anti-phospho-CHK2 (Thr68))
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein can be quantified to assess the effect of the inhibitor.
Comparative Performance and Applications
CCT241533 (CHK2 Inhibitor): CCT241533 demonstrates high potency and selectivity for CHK2 over CHK1.[2][4][5] Its primary therapeutic potential lies in its ability to potentiate the cytotoxicity of PARP inhibitors in p53-deficient cancer cells.[2][3] In cell cycle analysis, CCT241533 alone has minimal effects on cell cycle distribution.[2] However, in combination with DNA damaging agents like bleomycin, its effects on cell cycle arrest can be observed, though it does not typically abrogate the G2/M arrest induced by these agents.[2][18]
CHK1 Inhibitors (Prexasertib, AZD7762, MK-8776, GDC-0575): These inhibitors are highly potent against CHK1, with varying degrees of selectivity against CHK2. MK-8776 and GDC-0575 are highly selective for CHK1, while Prexasertib shows moderate selectivity, and AZD7762 is a potent dual inhibitor of both CHK1 and CHK2.[6][7] The primary mechanism of action of CHK1 inhibitors is the abrogation of the S and G2/M checkpoints, forcing cells with DNA damage into premature mitosis.[1] This is reflected in cell cycle analysis, where treatment with a CHK1 inhibitor in combination with a DNA-damaging agent typically leads to a decrease in the G2/M population and an increase in sub-G1 (apoptotic) cells or cells undergoing mitotic catastrophe.[19][20][21][22][23] CHK1 inhibitors have shown promise in sensitizing cancer cells to various chemotherapeutic agents, particularly in p53-deficient tumors.[24]
Conclusion
The choice between a CHK2 inhibitor like CCT241533 and a CHK1 inhibitor depends on the specific therapeutic strategy and the genetic background of the cancer. CCT241533's high selectivity for CHK2 makes it a valuable tool for investigating the specific roles of CHK2 in the DNA damage response and for exploring combination therapies, particularly with PARP inhibitors. In contrast, the panel of CHK1 inhibitors offers potent tools to abrogate the S and G2/M checkpoints, a strategy that has shown significant preclinical and clinical interest for sensitizing p53-deficient tumors to chemotherapy. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting these critical checkpoint kinases.
References
- 1. Facebook [cancer.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 16. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Efficacy: A Comparative Guide to the Potentiation of Olaparib by CCT241533
For Immediate Release
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the synergistic anti-cancer effects of combining the CHK2 inhibitor, CCT241533, with the PARP inhibitor, olaparib. Through a detailed review of preclinical data, this document validates the potentiation effect, offering insights into the underlying mechanism, experimental validation, and comparative efficacy.
Abstract
The combination of Poly(ADP-ribose) polymerase (PARP) inhibitors with agents that disrupt DNA damage response (DDR) pathways presents a promising strategy in oncology. This guide focuses on the potentiation of the PARP inhibitor olaparib by CCT241533, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2).[1][2] Preclinical evidence demonstrates that CCT241533 significantly enhances the cytotoxic effects of olaparib in cancer cell lines. This synergy is attributed to the inhibition of CHK2, a key kinase activated in response to the DNA damage induced by PARP inhibition.[1][2] By abrogating the CHK2-mediated cell cycle checkpoint, CCT241533 prevents the repair of olaparib-induced DNA lesions, leading to increased apoptosis and reduced cancer cell survival. This guide presents the quantitative data from key in vitro studies, details the experimental protocols for replication, and provides visual representations of the signaling pathways and experimental workflows to support further research and development in this area.
Comparative Efficacy of CCT241533 in Combination with Olaparib
The potentiation of olaparib's cytotoxic effects by CCT241533 has been quantitatively assessed in various cancer cell lines. The following tables summarize the key findings from in vitro studies, highlighting the synergistic relationship between the two compounds.
Table 1: In Vitro Cytotoxicity (GI₅₀) of CCT241533 and Olaparib
The growth inhibitory 50 (GI₅₀) values represent the concentration of a drug that inhibits cell growth by 50%. The data below showcases the GI₅₀ for each compound individually and for olaparib in the presence of a fixed concentration of CCT241533.
| Cell Line | CCT241533 GI₅₀ (µM) | Olaparib GI₅₀ (µM) | Olaparib GI₅₀ + CCT241533 (µM) |
| HeLa | 2.2 | 3.8 | 0.9 |
| HT-29 | 1.7 | >10 | 4.5 |
Data sourced from Anderson et al., 2011.
Table 2: Potentiation Index of CCT241533 with PARP Inhibitors
The potentiation index (PI) is a ratio of the GI₅₀ of the PARP inhibitor alone to the GI₅₀ of the PARP inhibitor in combination with CCT241533. A PI greater than 1 indicates a synergistic effect.
| Cell Line | PARP Inhibitor | Assay Type | Potentiation Index (PI) |
| HeLa | Olaparib | SRB Assay | 4.2 |
| HT-29 | AG14447* | SRB Assay | 2.4 |
| HeLa | Olaparib | Colony Formation | 3.1 |
AG14447 is a structurally distinct PARP inhibitor. Data is included to show broader potentiation effects of CCT241533. (Source: Anderson et al., 2011)
Mechanism of Action: A Synergistic Approach to Targeting DNA Damage Response
Olaparib functions by inhibiting PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs accumulate and, during DNA replication, are converted into more lethal double-strand breaks (DSBs).
In response to DSBs, the cell activates the ATM-CHK2 signaling pathway to arrest the cell cycle and initiate DNA repair.[1] CCT241533 is a potent and selective ATP-competitive inhibitor of CHK2, with an IC₅₀ of 3 nM.[3] By inhibiting CHK2, CCT241533 prevents the cell from arresting its cycle in response to the olaparib-induced DSBs. This forces the cell to enter mitosis with damaged DNA, ultimately leading to apoptosis.
A key indicator of this mechanism is the phosphorylation of CHK2 at serine 516 (pS516) upon DNA damage. Treatment with olaparib alone leads to an increase in pS516 CHK2.[1][2] The combination with CCT241533 abolishes this phosphorylation, confirming the on-target effect of CCT241533 and explaining the observed synergistic cytotoxicity.[1][2]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the potentiation of olaparib by CCT241533.
Cell Viability Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Complete culture medium
-
CCT241533 and Olaparib
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat cells with increasing concentrations of olaparib, either alone or in combination with a fixed concentration of CCT241533 (typically at its GI₅₀). Incubate for 96 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with water to remove TCA and excess media components. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI₅₀ values from the dose-response curves. The potentiation index is calculated as the ratio of the GI₅₀ of olaparib alone to the GI₅₀ of olaparib in combination with CCT241533.[1][3]
Clonogenic Survival Assay (Colony Formation Assay)
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
CCT241533 and Olaparib
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with olaparib alone or in combination with CCT241533 for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blotting for CHK2 Phosphorylation
This technique is used to detect the phosphorylation status of CHK2, a key biomarker of the drug combination's mechanism of action.
Materials:
-
Cancer cell lines
-
CCT241533 and Olaparib
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-pS516-CHK2, anti-total-CHK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with olaparib, CCT241533, or the combination for the desired time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total CHK2.
Conclusion and Future Directions
The combination of the CHK2 inhibitor CCT241533 and the PARP inhibitor olaparib demonstrates significant synergistic cytotoxicity in preclinical cancer models. This potentiation is mechanistically driven by the abrogation of the DNA damage-induced cell cycle checkpoint, leading to apoptotic cell death. The experimental data presented in this guide provides a strong rationale for further investigation of this combination therapy.
Future studies should aim to:
-
Evaluate the efficacy of this combination in a broader range of cancer cell lines, including those with specific DNA repair deficiencies.
-
Conduct in vivo studies to assess the therapeutic potential and safety profile of the combination in animal models.
-
Identify potential biomarkers that could predict sensitivity to this combination therapy in a clinical setting.
This guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics. The presented data and protocols are intended to facilitate the replication and expansion of these important findings, with the ultimate goal of translating this promising combination into clinical practice.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of CCT241533 Hydrochloride: A Step-by-Step Guide
For immediate reference, it is critical to note that CCT241533 hydrochloride should be considered hazardous material. The disposal of this compound and its containers must adhere to strict safety protocols and comply with all applicable local, state, and federal regulations. This guide provides essential operational procedures for its safe handling and disposal in a laboratory setting.
Before initiating any disposal procedures, users must consult the complete Safety Data Sheet (SDS) provided by the supplier and their institution's Environmental Health and Safety (EHS) department. The information presented here is based on general best practices for laboratory chemical waste management.
Pre-Disposal Safety and Handling
All handling and disposal of this compound and its solutions must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including but not limited to a lab coat, safety goggles, and chemical-resistant gloves (such as nitrile), must be worn at all times.
Step-by-Step Disposal Procedures
The proper disposal route for this compound waste depends on its physical state (solid or liquid) and the nature of its contaminants.
Solid Waste Disposal (Unused or Expired Compound)
Unused or expired this compound powder is to be disposed of as solid chemical waste.
-
Step 1: Containerization: Ensure the compound remains in its original, clearly labeled container. If the original container is compromised, transfer the waste to a new, compatible, and sealable container.
-
Step 2: Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound, Solid" along with the approximate quantity.
-
Step 3: Segregation: Store the sealed container in a designated, secure area for solid hazardous waste, segregated from incompatible materials.
-
Step 4: Collection: Arrange for collection by your institution's certified hazardous waste disposal service.
Liquid Waste Disposal (Solutions)
Solutions of this compound, typically prepared in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol, must be disposed of as liquid chemical waste.
-
Step 1: Waste Collection: Collect all liquid waste containing this compound in a dedicated, properly vented, and sealed waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Step 2: Labeling: The liquid waste container must be labeled as "Hazardous Waste" and specify all constituents, for example: "this compound in DMSO".
-
Step 3: Storage: Store the sealed container in a designated area for flammable or combustible liquid waste, away from sources of ignition.[1]
-
Step 4: Collection: Schedule a pickup with your institution's hazardous waste management team.
Contaminated Labware and PPE Disposal
Disposable labware (e.g., pipette tips, centrifuge tubes) and PPE (e.g., gloves, absorbent pads) that have come into contact with this compound are considered contaminated solid waste.
-
Step 1: Collection: Place all contaminated items in a designated, durable, and sealable bag or container.
-
Step 2: Labeling: Label the container as "Hazardous Waste" and describe the contents, for instance: "Solid waste contaminated with this compound".
-
Step 3: Disposal: This waste should be collected for incineration or disposal in a secure landfill, as per institutional and regulatory guidelines.
Spill Management
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety officer. If trained and equipped, manage the spill according to your laboratory's standard operating procedures for hazardous chemical spills. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.
Quantitative Data and Physical Properties
For operational planning, key physical and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₃H₂₇FN₄O₄ • HCl |
| Molecular Weight | 479.0 g/mol |
| Physical Appearance | Crystalline solid |
| Solubility in DMSO | Approximately 30 mg/mL |
| Solubility in Ethanol | Approximately 5 mg/mL |
| Storage Temperature | -20°C |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for CCT241533 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of CCT241533 Hydrochloride, a Potent CHK2 Inhibitor.
This document provides crucial safety protocols and logistical information for the handling of this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
This compound should be treated as a hazardous substance.[1] All personnel must be thoroughly trained in the proper handling and safety precautions before commencing any work with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted for every experimental procedure involving this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for routine handling.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against accidental splashes of solutions containing this compound, which could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from spills and contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated space. | Minimizes the risk of inhaling the compound, which is a potential route of exposure. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | Avoid generating dust when working with the solid form. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C for long-term stability.[1] |
Operational Plans: Preparation and Use
This compound is a crystalline solid that is soluble in various organic solvents.
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 10 mg/mL |
| Ethanol | ~5 mg/mL[1] |
Note: When preparing stock solutions, it is recommended to do so in a chemical fume hood. For aqueous solutions, it is advised to prepare them fresh for each experiment.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Disposal Procedure
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name "this compound".
-
Containment: Use leak-proof, sealed containers for all waste.
-
Collection: Arrange for collection by your institution's environmental health and safety department. Do not pour down the drain or dispose of in regular trash.
Understanding the Mechanism: The CHK2 Signaling Pathway
CCT241533 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2). CHK2 is a critical transducer kinase in the DNA damage response pathway, primarily activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks. Activated CHK2 phosphorylates several downstream targets to orchestrate cell cycle arrest, DNA repair, or apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments frequently performed with CHK2 inhibitors like this compound.
Sulforhodamine B (SRB) Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired time period (e.g., 72 hours).
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cells.
-
Cell Plating: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound and incubate for 10-14 days, or until visible colonies are formed. The medium can be replaced with fresh medium containing the compound every 3-4 days.
-
Colony Fixation: Gently wash the colonies with PBS and then fix with a solution of methanol and acetic acid (3:1 ratio) for 15 minutes.
-
Staining: Remove the fixation solution and stain the colonies with 0.5% (w/v) crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells) in each well.
By providing this comprehensive guide, we aim to foster a culture of safety and precision in your research endeavors. For any further questions or concerns, please consult your institution's safety officer.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
